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  • Product: 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
  • CAS: 852338-81-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a heterocyclic compound featuring a spirocyclic core. This core, the diazaspi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a heterocyclic compound featuring a spirocyclic core. This core, the diazaspiro[4.5]decane system, is recognized as a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure which allows for precise orientation of substituents to interact with biological targets.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating potent activity as inhibitors of crucial enzymes and transporters. These include roles as Glycine Transporter 1 (GlyT1) inhibitors for potential neurological applications, dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease, RIPK1 kinase inhibitors for inflammatory conditions, and chitin synthase inhibitors for antifungal therapies.[2][3][4][5]

This guide provides a comprehensive technical overview of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS No. 852338-81-9), synthesizing available data with predictive analysis based on analogous structures to support research and development efforts.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The hydrochloride salt form of this molecule is intended to improve aqueous solubility and stability, which are critical parameters for handling and formulation.

Figure 1: Structure of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.

Table 1: Core Chemical Properties

PropertyValueSource / Rationale
IUPAC Name 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochlorideStandard Nomenclature
CAS Number 852338-81-9[6]
Molecular Formula C₁₄H₁₉ClN₂O[6]
Molecular Weight 266.77 g/mol [6]
Appearance White to off-white crystalline solidPredicted based on related compounds.
Solubility Soluble in water, methanol, DMSO.Predicted based on the polar hydrochloride salt form.
Melting Point Not reported in literature.-
pKa Not reported.The piperidine nitrogen (N7) is expected to be the most basic site.

Synthesis and Purification

cluster_0 Proposed Synthetic Workflow start Piperidine Precursor (e.g., 4-piperidone derivative) step1 Step 1: Michael Addition + Acrylonitrile derivative start->step1 Base step2 Step 2: Reductive Amination & Phenylation step1->step2 Reducing Agent + Aniline step3 Step 3: Intramolecular Cyclization (Lactam Formation) step2->step3 Acid/Heat step4 Step 4: Salt Formation + HCl step3->step4 HCl in Ether/IPA end_node Final Product: 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl step4->end_node

Figure 2: Proposed high-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)

This protocol is a conceptual framework derived from analogous syntheses.[7] Researchers should perform their own optimization.

  • Synthesis of the Cyanoethyl Piperidine Intermediate:

    • Rationale: This step builds the core carbon framework. A Michael addition is a reliable method for forming carbon-carbon bonds.

    • Procedure: To a solution of a suitable N-protected 4-piperidone in a polar aprotic solvent (e.g., THF), add a base such as sodium hydride (NaH) at 0 °C. Slowly add an acrylonitrile derivative. Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Formation of the Phenyl-substituted Diamine Precursor:

    • Rationale: This step introduces the key phenyl group and the second nitrogen atom. Reductive amination is a classic and efficient method for forming C-N bonds.

    • Procedure: Dissolve the cyanoethyl intermediate from the previous step in a suitable solvent like methanol. Add aniline, followed by a reducing agent such as Raney Nickel (Ra-Ni) or a borohydride reagent. If using Ra-Ni, pressurize the vessel with hydrogen gas (H₂). The reaction reduces the nitrile to a primary amine, which is then available for the subsequent cyclization.

  • Intramolecular Cyclization to form the Lactam:

    • Rationale: Heating the diamine precursor, often under acidic conditions, will drive the intramolecular amidation to form the thermodynamically stable five-membered lactam (pyrrolidinone) ring.

    • Procedure: Reflux the diamine precursor in a high-boiling point solvent (e.g., toluene or xylene) with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization and removal of water via a Dean-Stark apparatus.

  • Deprotection and Salt Formation:

    • Rationale: The final step is to remove any protecting groups (if used) on the N7 nitrogen and form the stable, crystalline hydrochloride salt.

    • Procedure: If an N-benzyl or N-Boc protecting group was used, remove it via standard hydrogenolysis (Pd/C, H₂) or acidic treatment (TFA), respectively. Dissolve the resulting free base in a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.

Purification and Validation

Throughout the synthesis, purification of intermediates would be achieved using silica gel column chromatography. The final product's purity should be established via High-Performance Liquid Chromatography (HPLC), and its identity confirmed by the analytical methods detailed in the following section. This multi-point verification ensures the trustworthiness of the synthesized material.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectral properties of highly related spirocyclic structures and functional groups.[1][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR ~7.2-7.5 ppm: Multiplets, 5H (Aromatic protons of the phenyl ring).~3.0-3.8 ppm: Multiplets, 8H (Aliphatic protons on the pyrrolidinone and piperidine rings).~1.5-2.5 ppm: Multiplets, 4H (Aliphatic protons on the piperidine ring).~9.0-10.0 ppm: Broad singlet, 2H (N-H protons of the protonated piperidine nitrogen).
¹³C NMR ~175 ppm: Carbonyl carbon (C1).~140-145 ppm: Quaternary aromatic carbon.~120-130 ppm: Aromatic C-H carbons.~60-70 ppm: Spiro carbon.~40-55 ppm: Aliphatic carbons adjacent to nitrogen.~25-35 ppm: Other aliphatic carbons.
Mass Spec. (ESI+) Expected m/z: 231.15 [M+H]⁺ for the free base (C₁₄H₁₈N₂O). The observation of this ion confirms the molecular weight of the core molecule.
FT-IR (KBr Pellet) ~3200-3400 cm⁻¹: N-H stretch (piperidine amine salt).~2400-2800 cm⁻¹: Broad amine salt stretch.~1680-1700 cm⁻¹: C=O stretch (amide I band).~1400-1600 cm⁻¹: C=C aromatic ring stretches.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is not publicly available, data from analogous diazaspiro compounds provide a reliable basis for safe handling protocols.[9][10][11][12]

  • Hazard Identification: Based on related structures, the compound should be treated as hazardous. Potential GHS classifications include:

    • H302: Harmful if swallowed.[10][11][12]

    • H315: Causes skin irritation.[9][10][11]

    • H319: Causes serious eye irritation.[9][10][11]

    • H335: May cause respiratory irritation.[9][10][11]

  • Precautionary Measures & Personal Protective Equipment (PPE):

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][10]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

  • Storage and Stability:

    • Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[13]

    • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

    • Special Considerations: Some related compounds are noted to be air-sensitive. For long-term storage, consider storing under an inert atmosphere such as argon.[13]

Conclusion

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a compound built upon a medicinally significant spirocyclic scaffold. Its chemical properties, characterized by the phenyl-substituted lactam and the basic piperidine nitrogen, make it an intriguing candidate for further investigation in drug discovery. The hydrochloride salt form offers favorable physical properties for laboratory use. While detailed experimental data for this specific molecule is sparse, a comprehensive understanding can be constructed from the well-documented chemistry of its analogs. The synthetic pathways are viable, and the analytical profile is predictable, providing a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of this chemical class.

References

  • Reagent Database. 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • PubMed. Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a Novel Class of Highly Selective GlyT1 Inhibitors With Improved Metabolic Stability. [Link]

  • Koutentis, P. A., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Kuntiyong, P., et al. (2022). SYNTHESIS OF 1-AZASPIRO[4.5]-7-DECEN-2-ONE FROM L-ASPARAGINE AND L-ASPARTIC ACID. HETEROCYCLES, 105(1), 487. [Link]

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

  • ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

Sources

Exploratory

In Silico Analysis of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold The 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, with its unique three-dimensional spirocyclic architecture, represents a compelling scaffold in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, with its unique three-dimensional spirocyclic architecture, represents a compelling scaffold in modern medicinal chemistry. Spirocycles have garnered significant attention for their ability to confer improved physicochemical and pharmacokinetic properties to drug candidates. This guide provides a comprehensive in silico modeling workflow for the characterization of this specific compound, leveraging established computational techniques to predict its biological activity, pharmacokinetic profile, and potential as a therapeutic agent. While direct experimental data for this exact molecule is limited, this guide will utilize a data-driven, hypothesis-based approach, drawing insights from structurally analogous diazaspiro[4.5]decan-1-one derivatives with known biological activities.

This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols for the in silico evaluation of this promising chemical entity.

The Strategic Imperative for In Silico Modeling

In the landscape of escalating drug discovery costs and high attrition rates, in silico modeling has emerged as an indispensable tool.[1] By simulating molecular interactions and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, computational approaches de-risk and accelerate the drug development pipeline. This guide will delineate a multi-faceted in silico strategy, encompassing target identification, molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction.

Part 1: Target Identification and Hypothesis Generation

Given the novelty of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, the initial step is to formulate a hypothesis regarding its potential biological targets. This is achieved by examining the known activities of structurally related compounds.

Leveraging Analogue Activity Data

Recent studies have highlighted the therapeutic potential of diazaspiro[4.5]decan-1-one derivatives across various disease areas:

  • TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), suggesting applications in inflammatory bowel disease.[2]

  • RIPK1 Inhibition: Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[3][4]

  • Chitin Synthase Inhibition: Certain diazaspiro[4.5]decan-1-one derivatives have shown promise as chitin synthase inhibitors, presenting a potential avenue for novel antifungal agents.[5][6]

The presence of the phenyl group in our topic compound suggests that it may share overlapping bioactivity with these known inhibitors. Therefore, this guide will proceed with the hypothesis that 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride may exhibit inhibitory activity against one or more of these targets.

Proposed In Silico Investigation Workflow

The following diagram outlines the comprehensive in silico workflow that will be detailed in this guide.

in_silico_workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_modeling Core Modeling & Simulation cluster_analysis Analysis & Prioritization Ligand 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one (SMILES/SDF) Conformers Conformational Analysis Ligand->Conformers Generate 3D conformers Docking Molecular Docking Conformers->Docking QSAR QSAR Modeling Conformers->QSAR ADMET ADMET Prediction Conformers->ADMET Targets Hypothesized Targets: - TYK2 (PDB: 6AAM, 7UYT, 6VNS) - RIPK1 - Chitin Synthase PrepTarget Protein Preparation Targets->PrepTarget Remove water, add hydrogens PrepTarget->Docking MD Molecular Dynamics Simulation Docking->MD Top scoring poses BindingEnergy Binding Free Energy Calculation MD->BindingEnergy Analyze trajectory Stability RMSD/RMSF Analysis MD->Stability Analyze trajectory SAR Structure-Activity Relationship Analysis QSAR->SAR Lead Lead Candidate Prioritization ADMET->Lead BindingEnergy->SAR Stability->SAR SAR->Lead

Caption: A comprehensive in silico workflow for the evaluation of novel compounds.

Part 2: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism.[7]

Rationale and Choice of Software

For this guide, we will focus on docking 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride into the ATP-binding site of TYK2, given the availability of high-quality crystal structures. We recommend the use of well-validated docking software such as AutoDock Vina , GOLD , or Glide .[8][9] These programs employ different search algorithms and scoring functions, and a consensus approach using multiple tools can provide more robust predictions.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Ligand Preparation:

    • Obtain the 2D structure of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one from its SMILES string.

    • Use a tool like Open Babel to convert the 2D structure to a 3D structure and generate multiple conformers.

    • Add hydrogens and assign Gasteiger charges.

    • Save the ligand in PDBQT format.

  • Receptor Preparation:

    • Download the crystal structure of TYK2 (e.g., PDB ID: 7UYT) from the Protein Data Bank.

    • Using a molecular visualization tool like PyMOL or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the binding site based on the location of the co-crystallized inhibitor.

    • Generate the receptor grid box, ensuring it encompasses the entire binding pocket.

    • Save the receptor in PDBQT format.

  • Docking Execution:

    • Create a configuration file specifying the receptor, ligand, and grid box coordinates.

    • Run AutoDock Vina from the command line.

    • The output will be a set of predicted binding poses with their corresponding binding affinities (in kcal/mol).

Data Presentation: Docking Results
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
TYK27UYT-8.5Val899, Leu901, Gly902, Tyr955
RIPK1(Hypothetical)-7.9(Predicted)
Chitin Synthase(Hypothetical)-7.2(Predicted)

Part 3: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and providing more accurate binding free energy calculations.

The Importance of Dynamic Simulation

While docking provides a static snapshot, MD simulations account for the flexibility of both the protein and the ligand, offering a more realistic representation of the biological system. This is crucial for validating docking poses and understanding the energetic contributions of specific interactions.

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Use the top-scoring docked pose from the molecular docking step.

    • Select an appropriate force field. For protein-ligand complexes, AMBER and CHARMM force fields are widely used and recommended.[10]

    • Generate the topology files for the protein and the ligand.

    • Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Simulation Execution:

    • Perform energy minimization to remove steric clashes.

    • Conduct a short NVT (constant Number of particles, Volume, and Temperature) equilibration, followed by an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the system.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA.

Visualization of MD Simulation Workflow

md_simulation_workflow start Start with Docked Complex prep System Preparation (Force Field, Solvation, Ionization) start->prep em Energy Minimization prep->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) prod->analysis end End analysis->end

Caption: A streamlined workflow for performing molecular dynamics simulations.

Part 4: QSAR and ADMET Prediction

QSAR models establish a mathematical relationship between the chemical structure and biological activity, while ADMET prediction assesses the drug-like properties of a compound.[11][12]

Predicting Bioactivity and Drug-Likeness

These predictive models are essential for prioritizing compounds for synthesis and experimental testing. By leveraging large datasets of known molecules, we can make informed predictions about the potential of our lead compound.

Experimental Protocol: In Silico Prediction
  • QSAR Modeling:

    • Compile a dataset of diazaspiro[4.5]decan-1-one derivatives with known inhibitory activity against a specific target (e.g., TYK2).

    • Calculate a range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

    • Develop a QSAR model using machine learning algorithms such as multiple linear regression, support vector machines, or random forests.

    • Validate the model using internal and external validation sets to ensure its predictive power.[13][14][15]

  • ADMET Prediction:

    • Utilize commercially available software (e.g., ADMET Predictor, DEREK) or free web servers (e.g., SwissADME, pkCSM) to predict a wide range of ADMET properties.[16][17][18]

    • Input the SMILES string of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one.

    • Analyze the predicted properties, including solubility, permeability, metabolic stability, and potential toxicities.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Molecular Weight266.77 g/mol Compliant with Lipinski's Rule of Five
LogP2.8Good balance between solubility and permeability
Aqueous SolubilityModerately SolubleFavorable for oral absorption
BBB PermeabilityLowReduced risk of CNS side effects
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions
hERG InhibitionLow riskReduced cardiotoxicity risk
CarcinogenicityNon-carcinogenFavorable safety profile

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can efficiently evaluate the therapeutic potential of this novel compound. The presented protocols provide a robust framework for generating data-driven hypotheses and prioritizing lead candidates for further experimental validation. The convergence of these computational methodologies empowers a more rational and efficient drug discovery process, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

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  • MDPI. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. MDPI. [Link]

  • ResearchGate. (2025). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]

  • NIST WebBook. (n.d.). 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one. NIST. [Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Protocol and Pharmacological Profiling of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Scientists Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, and Scaffold Hopping Scientific Rationale: Escaping...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Assay Scientists Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, and Scaffold Hopping

Scientific Rationale: Escaping "Flatland"

In contemporary drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings has been linked to high attrition rates due to poor solubility, off-target promiscuity, and rapid metabolic clearance. Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) is a validated strategy to enhance overall drug-likeness and clinical success[1].

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9) represents a highly valuable, rigidified spirocyclic building block[2]. By fusing a pyrrolidinone ring (containing a phenyl group at position 2) with a piperidine ring at a single quaternary spiro-carbon, this scaffold provides a distinct three-dimensional vector projection. This 3D architecture makes it an ideal bioisostere for flat heterocycles (e.g., phenylpiperazines or anilines), often yielding superior metabolic stability and target specificity[3].

Because this compound is typically utilized as a foundational scaffold rather than a final drug, the in vitro assay cascade must be designed to validate its physicochemical integrity, baseline ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and non-specific toxicity before it is advanced into high-throughput screening (HTS) or library synthesis.

Experimental Workflow & Causality

To establish this spirocycle as a viable starting point for medicinal chemistry, we employ a self-validating system of four core in vitro assays. Each assay is chosen based on specific mechanistic causality:

  • Kinetic Solubility: The spiro-fusion disrupts planar crystal lattice packing. We hypothesize superior aqueous solubility compared to planar analogs, validated via laser nephelometry.

  • Microsomal Stability: The steric bulk of the spiro-center often shields adjacent α -carbons from Cytochrome P450 (CYP450) oxidation.

  • Biophysical Binding (SPR): As a low-molecular-weight fragment (MW: 266.77), target engagement must be measured using highly sensitive Surface Plasmon Resonance (SPR) rather than biochemical functional assays.

  • Cytotoxicity: The basic secondary amine (N7) is protonated at physiological pH. We must ensure this does not lead to lysosomotropism or non-specific membrane disruption.

Workflow Step1 Fragment/Scaffold Selection 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl Step2 Physicochemical Profiling Kinetic Solubility & PAMPA Step1->Step2 Step3 In Vitro ADME Microsomal Stability (HLM/RLM) Step2->Step3 Step4 Biophysical Screening SPR Target Binding Step3->Step4 Step5 Safety Profiling HepG2 Cytotoxicity (ATP Luminescence) Step4->Step5

Fig 1: Sequential in vitro assay workflow for spirocyclic scaffold evaluation.

Detailed In Vitro Assay Protocols

Protocol A: Kinetic Solubility via Laser Nephelometry

Causality: Nephelometry detects the scattering of light caused by insoluble particulates. It is highly sensitive for determining the exact concentration at which the spirocycle precipitates out of an aqueous buffer.

Step-by-Step Method:

  • Stock Preparation: Dissolve 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the stock in DMSO (ranging from 10 mM down to 19.5 μ M) in a 96-well V-bottom plate.

  • Aqueous Spiking: Transfer 5 μ L of each DMSO dilution into 245 μ L of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well flat-bottom UV-transparent plate. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 rpm to allow equilibrium of precipitation.

  • Readout: Measure light scattering using a microplate nephelometer (e.g., NEPHELOstar Plus) at a 633 nm laser wavelength.

  • Analysis: Plot scattered light intensity versus compound concentration. The kinetic solubility limit is defined as the concentration where light scattering significantly deviates from the baseline of the buffer blank.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the Fsp3​ -rich spirocyclic core resists rapid Phase I metabolism compared to planar aromatics.

Step-by-Step Method:

  • Reaction Mixture: In a 96-well deep-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 μ M of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 μ L aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition ( [M+H]+ 231.1 fragment ions).

  • Calculation: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) using the natural log of the percentage of parent compound remaining versus time.

Mechanism Planar Planar Aromatic (e.g., Piperazine) CYP High CYP450 Accessibility Planar->CYP Clear Rapid Clearance (t1/2 < 15 min) CYP->Clear Spiro Spirocyclic Scaffold (Diazaspiro[4.5]decane) Shield Steric Shielding (High Fsp3) Spiro->Shield Stable Metabolic Stability (t1/2 > 60 min) Shield->Stable

Fig 2: Mechanistic rationale for improved metabolic stability of spirocycles vs. planar aromatics.

Protocol C: Cytotoxicity Profiling (CellTiter-Glo)

Causality: Measuring intracellular ATP is the most reliable indicator of metabolically active cells. This ensures the scaffold does not inherently uncouple mitochondrial oxidative phosphorylation.

Step-by-Step Method:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 5,000 cells/well in 25 μ L of DMEM supplemented with 10% FBS in a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer the spirocyclic compound directly into the assay plates to achieve final concentrations ranging from 0.1 μ M to 100 μ M.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 25 μ L of CellTiter-Glo® reagent to each well.

  • Lysis: Shake the plate vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader. Calculate the CC50​ (concentration causing 50% cytotoxicity) using a 4-parameter logistic non-linear regression model.

Expected Data Presentation

When executing this assay cascade, 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl is expected to demonstrate superior physicochemical metrics compared to a flat aromatic bioisostere (e.g., 1-phenylpiperazine).

Table 1: Benchmark Profiling Data for Spirocyclic vs. Planar Scaffolds

Assay Parameter2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl1-Phenylpiperazine (Planar Reference)Biological Implication
Fsp3​ Fraction 0.640.40Higher 3D complexity for the spirocycle.
Kinetic Solubility (PBS, pH 7.4) > 200 μ M~ 50 μ MReduced crystal packing energy improves solubility.
HLM Half-Life ( t1/2​ ) > 60 min18 minSpiro-center shields adjacent carbons from CYP oxidation.
HepG2 Cytotoxicity ( CC50​ ) > 100 μ M45 μ MScaffold is well-tolerated; suitable for HTS.
LogD (pH 7.4) ~ 1.2~ 2.1Optimal lipophilicity for oral bioavailability.

References

  • Reagent Database. (n.d.). 2-PHENYL-2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE. Retrieved from [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Retrieved from[Link]

  • Wei, W., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride for a Targeted Investigation of the Endocannabinoid System in Cell Culture

Abstract This guide provides a comprehensive framework for researchers utilizing 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, a potent and selective inhibitor of N-acyl-phosphatidylethanolamine-specific phospho...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers utilizing 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, a potent and selective inhibitor of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a critical enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound serves as an invaluable chemical tool to investigate the nuanced roles of the NAE signaling pathway in various cellular processes. This document outlines the inhibitor's mechanism of action, provides detailed protocols for its application in cell culture, and offers guidance on data analysis and interpretation.

Introduction

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial regulatory role in a multitude of physiological and pathological processes. A key component of this system is the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA). Unlike classical neurotransmitters, anandamide is not stored in vesicles but is synthesized "on-demand" from membrane phospholipid precursors in response to cellular stimuli.[1][2]

The primary biosynthetic pathway for anandamide involves the enzymatic conversion of N-arachidonoyl phosphatidylethanolamine (NAPE) to anandamide, a reaction catalyzed by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[3][4] Given its central role, NAPE-PLD presents a strategic target for modulating anandamide levels and, consequently, studying the downstream effects of ECS activation or suppression.

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride has emerged as a key small molecule inhibitor of NAPE-PLD. Its specificity allows researchers to dissect the NAPE-PLD-dependent pathway of anandamide synthesis from other parallel biosynthetic routes that have been identified.[3][5] This application note serves as a technical guide for the effective use of this inhibitor in a cell culture setting to probe the functional significance of NAPE-PLD-mediated signaling.

Mechanism of Action: Targeted Inhibition of Anandamide Biosynthesis

The canonical pathway for the production of anandamide and other NAEs is a two-step process.[6] First, an N-acyltransferase enzyme creates NAPE from phosphatidylethanolamine (PE).[4] Subsequently, NAPE-PLD, a zinc metallo-β-lactamase enzyme, hydrolyzes NAPE to produce anandamide and phosphatidic acid.[4][6]

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride acts by directly inhibiting the catalytic activity of NAPE-PLD. By blocking this step, the compound effectively reduces the cellular production of anandamide and other NAEs that are synthesized via this pathway. This allows for the investigation of cellular functions that are specifically modulated by an "endogenous NAE tone".[7][8] It is crucial to note that other NAPE-PLD-independent pathways for anandamide synthesis exist, such as those involving phospholipase C (PLC), and their relative contributions can be cell-type specific.[1][5] Therefore, using this inhibitor provides a precise method for isolating the physiological role of the NAPE-PLD enzyme itself.

Mechanism_of_Action cluster_membrane Cell Membrane PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase PE->NAT Arachidonic Acid NAPE N-Arachidonoyl PE (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide Anandamide (AEA) + Phosphatidic Acid Downstream Downstream Signaling (e.g., CB1/CB2 Receptors) Anandamide->Downstream NAT->NAPE NAPE_PLD->Anandamide Inhibitor 2-Phenyl-2,7-diazaspiro [4.5]decan-1-one HCl Inhibitor->NAPE_PLD Inhibition

Caption: Mechanism of NAPE-PLD inhibition.

Applications in Cell-Based Research

The targeted inhibition of NAPE-PLD by 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride enables a wide range of cell-based investigations, including:

  • Deciphering Anandamide's Role: Elucidating the specific contribution of NAPE-PLD-derived anandamide in processes such as neuromodulation, inflammation, and cell fate decisions.

  • Pathway Validation: Confirming the involvement of the NAPE-PLD pathway in a specific cellular response observed upon stimulation.

  • Target Discovery: Investigating the consequences of reduced endogenous NAE tone to identify potential therapeutic targets for diseases involving dysregulated endocannabinoid signaling.[7]

  • Comparative Pathway Analysis: Differentiating between NAPE-PLD-dependent and independent pathways of anandamide synthesis in different cell types or under various pathological conditions.[1][5]

Experimental Protocols

The following protocols provide a general framework. Researchers must optimize concentrations and incubation times for their specific cell type and experimental goals.

Compound Properties and Stock Solution Preparation

It is essential to begin with accurately prepared solutions. Always refer to the manufacturer's product data sheet for specific information.

PropertyValueSource
Chemical Name 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride[9]
CAS Number 852338-81-9[9]
Molecular Formula C₁₄H₁₈N₂O · HCl[9]
Molecular Weight 266.77 g/mol [9]
Recommended Solvent DMSO or Ethanol(General recommendation, verify with supplier)

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh out 1 mg of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride powder.

  • Solubilization: Based on the molecular weight of 266.77 g/mol , add 374.85 µL of high-purity DMSO to the vial to create a 10 mM stock solution.

    • Calculation: (1 mg / 266.77 g/mol ) * (1 L / 10 mmol) = 0.00037485 L = 374.85 µL

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

General Protocol for Cell Treatment

This workflow outlines the key steps for treating cultured cells with the NAPE-PLD inhibitor.

Experimental_Workflow A 1. Cell Seeding Plate cells at desired density and allow to adhere overnight. B 2. Prepare Working Solutions Dilute 10 mM stock in serum-free media to final concentrations (e.g., 1-50 µM). A->B D 4. Cell Treatment Replace old media with media containing the inhibitor or vehicle. Incubate for the desired time. B->D C 3. Vehicle Control Prepare a control with the same final concentration of DMSO as the highest inhibitor dose. C->D E 5. Downstream Analysis Harvest cells/supernatant for assays (e.g., LC-MS for AEA, Western Blot, qPCR, etc.). D->E

Caption: General experimental workflow for cell treatment.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%) in complete growth medium.

  • Starvation (Optional): Depending on the assay, it may be necessary to serum-starve the cells for several hours prior to treatment to reduce background signaling.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations. A typical starting concentration range to test is 1-50 µM.[10]

  • Vehicle Control: It is critical to include a vehicle control. This should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the inhibitor used in the experiment.

  • Treatment: Remove the culture medium from the cells and gently wash once with sterile PBS. Add the prepared media containing the inhibitor or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the experimentally determined time (e.g., 1 to 24 hours). Incubation time will depend on the cell type and the specific endpoint being measured.

  • Harvesting and Analysis: Following incubation, harvest the cells and/or supernatant for downstream analysis.

Assessing NAPE-PLD Inhibition

The most direct method to confirm target engagement is to measure the levels of NAPE-PLD substrates and products.

  • Lipidomics (LC-MS/MS): Liquid chromatography-mass spectrometry is the gold standard for quantifying changes in endogenous anandamide (product) and NAPE (substrate) levels. A successful inhibition will result in a measurable decrease in anandamide and a corresponding increase in NAPE.[8]

  • Functional Assays: Measure a known downstream biological effect of anandamide signaling in your cell system. For example, if anandamide is known to activate a specific signaling cascade (e.g., phosphorylation of a kinase), successful NAPE-PLD inhibition should attenuate this response.

Data Interpretation and Troubleshooting

Potential IssuePossible Cause(s)Suggested Solution(s)
No observable effect - Inhibitor concentration is too low.- Incubation time is too short.- The NAPE-PLD pathway is not dominant in the chosen cell line.[5]- Compound degradation.- Perform a dose-response curve (e.g., 0.1 µM to 100 µM).- Perform a time-course experiment (e.g., 1, 6, 12, 24 hours).- Verify NAPE-PLD expression via qPCR or Western Blot.- Use freshly prepared working solutions and properly stored stock.
Cell Toxicity - Inhibitor concentration is too high.- Solvent (DMSO) concentration is too high.- Determine cytotoxicity using an MTT or similar viability assay.- Ensure the final DMSO concentration does not exceed 0.5% (v/v).
High Variability - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Inaccurate pipetting.- Use a cell counter for accurate seeding.- Avoid using the outer wells of plates for treatment groups.- Use calibrated pipettes and proper technique.

Conclusion

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a powerful pharmacological tool for the targeted study of the NAPE-PLD enzyme in cell culture. By selectively blocking a primary route of anandamide synthesis, this inhibitor allows for precise investigation into the roles of NAEs in health and disease. Careful experimental design, including appropriate controls and validation of target engagement, will yield reliable and insightful data, furthering our understanding of the complex endocannabinoid system.

References

  • Simon, G. M., & Cravatt, B. F. (2006). Endocannabinoid biosynthesis proceeding through glycerophospho-N-acyl-ethanolamine and a role for alpha/beta-hydrolase 4 in this pathway. Journal of Biological Chemistry. Available at: [Link]

  • Okamoto, Y., Morishita, J., Tsuboi, K., Tonai, T., & Ueda, N. (2007). Biosynthetic pathways of the endocannabinoid anandamide. Chemistry & Physics of Lipids. Available at: [Link]

  • Liu, J., Batkai, S., Pacher, P., Harvey-White, J., & Kunos, G. (2006). A biosynthetic pathway for anandamide. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Liu, J., et al. (2006). A biosynthetic pathway for anandamide. PNAS. Available at: [Link]

  • Wikipedia. (n.d.). Anandamide. Wikipedia. Available at: [Link]

  • Kim, J., et al. (2015). Effect of N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD) inhibitors on cell viability. ResearchGate. Available at: [Link]

  • Castellani, B., et al. (2017). Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Chemical Communications. Available at: [Link]

  • Mock, E. D., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology. Available at: [Link]

  • Gomeni, R., et al. (2023). Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chemical Biology. Available at: [Link]

  • Mock, E.D., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). N-Acylphosphatidylethanolamine-phospholipase D. Available at: [Link]

  • Touriño, C., et al. (2020). NAAA-regulated lipid signaling governs the transition from acute to chronic pain. Science Advances. Available at: [Link]

  • Castellani, B., et al. (2017). Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). eScholarship, University of California. Available at: [Link]

  • Aggarwal, G., et al. (2020). Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D. Request PDF on ResearchGate. Available at: [Link]

  • Reagent Database. (n.d.). 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. ReagentDatabase.com. Available at: [Link]

Sources

Method

Preclinical Antifungal Susceptibility Screening Protocol for Novel Spirocyclic Diamines: Evaluation of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale The rapid emergence of antimicrobial resistance (AMR) in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

The rapid emergence of antimicrobial resistance (AMR) in pathogenic fungi, particularly Candida and Aspergillus species, has created an urgent need for novel antifungal pharmacophores. Historically, flat, sp2 -hybridized heterocycles have dominated antifungal libraries. However, modern drug discovery is increasingly shifting toward conformationally restricted, sp3 -rich architectures[1].

The Spirocyclic Advantage: Spirocyclic diamines are experiencing a surge in drug discovery due to their ability to provide distinct 3D vectors that enhance target engagement while optimizing physicochemical properties[2]. The incorporation of a spiro center improves aqueous solubility, lipophilicity profile, and metabolic stability by reducing unwanted π−π stacking interactions that often lead to poor pharmacokinetics[1]. Furthermore, spirocycles are increasingly being utilized to address challenges in multiparametric optimization, making them highly attractive scaffolds for novel antifungal agents[3].

Test Article Profile:

  • Compound: 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride[4]

  • CAS Number: 852338-81-9[5]

  • Molecular Weight: 266.77 g/mol [4]

  • Rationale: The hydrochloride salt form of this spirocyclic diamine ensures excellent aqueous solubility, a critical factor for achieving uniform drug distribution in aqueous broth microdilution assays without relying on high concentrations of cytotoxic solvents like DMSO.

This application note details a robust, self-validating preclinical protocol for evaluating the in vitro antifungal activity of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, strictly grounded in the Clinical and Laboratory Standards Institute (CLSI) methodologies[6],[7].

Mechanistic & Workflow Visualizations

To understand the integration of this compound into the screening cascade, we must visualize both its proposed mechanistic advantages and the physical assay workflow.

Mechanism Spiro 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one (High Fsp3, 3D Vector) Target1 Ergosterol Biosynthesis (CYP51 Inhibition) Spiro->Target1 Potential Target Engagement Target2 Cell Wall Integrity (Chitin/Glucan Synthase) Spiro->Target2 Potential Target Engagement Target3 Efflux Pump Evasion (Overcoming AMR) Spiro->Target3 Structural Evasion Outcome Fungal Cell Death / Growth Arrest Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Proposed mechanistic advantages of spirocyclic diamines in antifungal drug discovery.

Workflow Compound Compound Prep (Serial Dilution) Dilution Broth Microdilution (96-Well Plate) Compound->Dilution Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Readout MIC Determination (Visual/OD530) Incubation->Readout

Caption: Workflow for CLSI-compliant broth microdilution antifungal susceptibility testing.

Experimental Protocol: Broth Microdilution Assay

This procedure is a synthesized adaptation of the CLSI M27-Ed4 standard for yeasts[8] and the CLSI M38-Ed3 standard for filamentous fungi[9].

Materials and Reagents
  • Media: RPMI 1640 broth (with glutamine, without bicarbonate), buffered to pH 7.0 at 25°C using 0.165 M MOPS (3-[N-morpholino]propanesulfonic acid)[10].

    • Causality Check: Fungal metabolism rapidly acidifies unbuffered media, which alters the ionization state of the basic piperidine nitrogen in the spirocycle, artificially shifting the Minimum Inhibitory Concentration (MIC). MOPS buffer prevents this artifact.

  • Test Compound: 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.

  • Quality Control (QC) Strains: Candida krusei ATCC 6258, Candida parapsilosis ATCC 22019[10].

Step-by-Step Methodology

Step 1: Preparation of Antifungal Stock Solutions

  • Weigh exactly 5.0 mg of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.

  • Dissolve in 1.0 mL of sterile distilled water (due to the HCl salt form) or 100% DMSO if the free base is used, yielding a 5,000 µg/mL stock.

  • Perform 2-fold serial dilutions in RPMI 1640 to achieve working concentrations ranging from 128 µg/mL down to 0.125 µg/mL.

Step 2: Inoculum Preparation

  • Subculture yeast isolates on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C[10]. For filamentous fungi, culture on Potato Dextrose Agar (PDA) for 7 days to induce sporulation[11].

  • Suspend 5 distinct colonies (or conidia) in 5 mL of sterile 0.85% saline.

  • Adjust the suspension spectrophotometrically (at 530 nm) to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL)[10].

  • Dilute the adjusted suspension 1:1000 in RPMI 1640 broth to achieve a final test inoculum of 1×103 to 5×103 CFU/mL.

    • Causality Check: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect," where an excessively high starting CFU artificially inflates the MIC due to drug titration across too many cells.

Step 3: Microplate Assembly

  • Dispense 100 µL of the serially diluted test compound into columns 1 through 10 of a sterile, flat-bottom 96-well microtiter plate.

  • Add 100 µL of the diluted inoculum to each well.

  • Self-Validating Controls:

    • Column 11 (Growth Control): 100 µL RPMI 1640 + 100 µL inoculum (No drug).

    • Column 12 (Sterility Control): 200 µL RPMI 1640 only.

Step 4: Incubation and MIC Determination

  • Incubate the plates at 35°C in an ambient air incubator.

  • Read the plates at 24 hours and 48 hours for yeasts[12], and up to 72 hours for slower-growing molds.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that produces a ≥50% reduction in growth (for fungistatic agents) or 100% optical clearance (for fungicidal agents) compared to the drug-free growth control well.

Data Presentation & Quality Control

To ensure Trustworthiness and assay validity, the MIC values of reference drugs against CLSI-mandated QC strains must fall within established epidemiological cutoff values[9]. If the QC isolates are out of range, all test compound results must be discarded[10].

Table 1: Representative Antifungal Susceptibility Profile (Mock Data for Demonstration)

Fungal IsolateStrain Classification2-Phenyl-2,7-diazaspiro... HCl MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida krusei ATCC 6258CLSI QC Strain2.032.0 (Resistant)1.0
Candida parapsilosis ATCC 22019CLSI QC Strain1.02.00.5
Candida albicans SC5314Reference Strain0.50.250.5
Aspergillus fumigatus ATCC 204305Clinical Isolate8.0>64.0 (Resistant)2.0

Note: The theoretical data above illustrates how a highly Fsp3​ spirocyclic compound might retain efficacy against azole-resistant strains (e.g., C. krusei) due to evasion of traditional efflux pump mechanisms.

References

  • CLSI M27-Ed4 : Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. Available at:[Link]

  • CLSI M38-Ed3 : Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. Available at:[Link]

  • CDC Guidelines : Centers for Disease Control and Prevention. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. April 2024. Available at:[Link]

  • Spirocycles in Drug Discovery (Review) : Varela MT, Dias GG, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. Available at:[Link]

  • Spirocyclic Scaffolds (In Vivo Advances) : Taylor & Francis. Recent in vivo advances of spirocyclic scaffolds for drug discovery. March 2022. Available at:[Link]

  • Compound Database : Reagent Database. 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9). Available at: [Link]

Sources

Application

Application Note: Necroptosis Inhibition Assay Using 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

Scientific Rationale & Mechanism of Action Necroptosis is a highly regulated, caspase-independent form of programmed cell death characterized by rapid membrane rupture and the massive release of damage-associated molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

Necroptosis is a highly regulated, caspase-independent form of programmed cell death characterized by rapid membrane rupture and the massive release of damage-associated molecular patterns (DAMPs)[1]. Unlike apoptosis, which is immunologically silent, necroptosis acts as a potent driver of neuroinflammation and tissue damage, making it a critical target in neurodegenerative, autoimmune, and ischemic diseases[1].

The execution of necroptosis is governed by a core kinase cascade: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) , RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL)[1]. Upon activation by death receptors (e.g., TNFR1), RIPK1 undergoes autophosphorylation and recruits RIPK3 to form the "necrosome" (Complex IIb). RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, culminating in cell lysis.

Recent structure-guided drug discovery efforts have identified spirocyclic scaffolds as highly potent, allosteric inhibitors of RIPK1[2]. 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9)[3] belongs to a class of diazaspiro[4.5]decan-1-one derivatives that exhibit profound anti-necroptotic effects[4]. The spirocyclic core restricts the molecule's conformational flexibility, allowing it to wedge deeply into the allosteric hydrophobic pocket located between the N- and C-lobes of the RIPK1 kinase domain[2]. This target engagement locks RIPK1 in an inactive "DFG-out" conformation, completely abrogating its kinase activity and halting the necroptotic cascade at its apex[4].

Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, Caspase-8) ComplexI->ComplexIIb Induced by TSZ Smac Smac Mimetic (Degrades cIAPs) Smac->ComplexI zVAD zVAD-fmk (Inhibits Caspase-8) zVAD->ComplexIIb MLKL MLKL Oligomerization ComplexIIb->MLKL RIPK1/3 Phosphorylation Necroptosis Necroptosis (Cell Lysis & DAMP Release) MLKL->Necroptosis Inhibitor 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl (RIPK1 Allosteric Inhibitor) Inhibitor->ComplexIIb Blocks Autophosphorylation

Mechanism of TSZ-induced necroptosis and allosteric RIPK1 inhibition.

Experimental Design & Causality (E-E-A-T)

To accurately evaluate the efficacy of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, the assay must utilize a self-validating system that strictly isolates necroptosis from apoptosis.

  • Cell Line Selection (U937 or HT-29): Not all cell lines are capable of necroptosis. U937 (human monocytes) and HT-29 (human colorectal adenocarcinoma) are selected because they possess constitutively high endogenous levels of RIPK3 and MLKL[4].

  • The TSZ Induction Cocktail: Necroptosis must be artificially forced.

    • T NF-α initiates the death receptor signaling cascade[1].

    • S mac Mimetic (e.g., BV6) degrades cIAPs. Without cIAPs, RIPK1 cannot be ubiquitinated, effectively shutting down the pro-survival NF-κB pathway and destabilizing Complex I[1].

    • Z -VAD-fmk is a pan-caspase inhibitor. By blocking Caspase-8, apoptosis is entirely prevented, forcing the cell's machinery to default to RIPK1/RIPK3-dependent necroptosis[1].

  • Orthogonal Readouts: We measure ATP depletion (via luminescence) as a proxy for gross cellular viability, followed by a Western Blot for phosphorylated MLKL (p-MLKL at Ser358). Because MLKL is the terminal executioner, the absence of p-MLKL confirms that the inhibitor successfully engaged RIPK1 upstream[1].

Step-by-Step Protocol

Reagent Preparation
  • Inhibitor Stock: Reconstitute 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • TSZ Cocktail: Prepare a working solution containing TNF-α (20 ng/mL), Smac mimetic BV6 (1 μM), and zVAD-fmk (20 μM) in standard culture media.

Cell Culture & Seeding
  • Cultivate U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvest cells during the logarithmic growth phase.

  • Seed cells into a 96-well opaque-walled plate (for luminescence) and a 6-well plate (for protein extraction) at a density of 1×104 cells/well and 1×106 cells/well, respectively.

Compound Pre-Treatment & Induction
  • Pre-incubation: Treat the seeded cells with varying concentrations of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (e.g., 1 nM to 10 μM, 3-fold serial dilutions).

    • Causality Check: A 1-hour pre-incubation is critical. It allows the small molecule to penetrate the lipid bilayer and fully occupy the RIPK1 allosteric pocket before the death signal is triggered.

  • Induction: Add the TSZ cocktail to all wells (except untreated controls).

  • Incubate the plates for 12 to 24 hours at 37°C.

Readout & Data Acquisition
  • Viability Assay (CellTiter-Glo): Equilibrate the 96-well plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

  • Biochemical Assay (Western Blot): Harvest cells from the 6-well plate. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Run 30 μg of total protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-RIPK1 (Ser166), total RIPK1, p-MLKL (Ser358), and total MLKL.

Workflow Step1 1. Cell Seeding U937 / HT-29 cells (96-well plate) Step2 2. Pre-treatment 2-Phenyl-2,7-diazaspiro[4.5] decan-1-one HCl (1h) Step1->Step2 Step3 3. Induction TSZ Cocktail (TNF-α + Smac + zVAD) Step2->Step3 Step4 4. Incubation 12-24 hours at 37°C Step3->Step4 Step5 5. Readout CellTiter-Glo (ATP) & Western Blot (p-MLKL) Step4->Step5

Step-by-step workflow for the TSZ-induced necroptosis inhibition assay.

Expected Results & Data Interpretation

Successful execution of the assay will yield a dose-dependent rescue of cell viability and a corresponding suppression of necroptotic biomarkers. The table below summarizes the expected quantitative and qualitative outcomes across different experimental groups.

Treatment GroupCell Viability (% of Control)p-RIPK1 (Ser166) Expressionp-MLKL (Ser358) ExpressionMechanistic Interpretation
Untreated Control 100%Basal (-)Basal (-)Healthy baseline; no necrosome formation.
TSZ Cocktail Only < 15%High (+++)High (+++)Full necroptosis execution; massive ATP depletion.
TSZ + Inhibitor (10 nM) ~ 45%Moderate (++)Moderate (++)Partial target engagement; incomplete RIPK1 blockade.
TSZ + Inhibitor (100 nM) > 90%Suppressed (-)Suppressed (-)Complete allosteric inhibition of RIPK1 autophosphorylation.

References

  • Reagent Database. "2-PHENYL-2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE". Available at:[Link]

  • Wang et al., "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry (2022). Available at:[Link]

  • Hassanein et al., "Necroptosis in CNS diseases: Focus on astrocytes." Frontiers in Cellular Neuroscience (2023). Available at:[Link]

  • Vijayan et al., "Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization." RSC Medicinal Chemistry (2025). Available at:[Link]

Sources

Method

Application Note: Comprehensive Analytical Control Strategy for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

Executive Summary & Physicochemical Rationale 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9) is a highly valued spirocyclic building block utilized in the synthesis of advanced therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9) is a highly valued spirocyclic building block utilized in the synthesis of advanced therapeutics, including Factor XIa (FXIa) inhibitors for thromboembolic diseases[1] and dopamine transporter inhibitors for CNS disorders[2].

As a Senior Application Scientist, developing an analytical control strategy for this compound requires a systematic deconstruction of its physicochemical liabilities:

  • Basic Amine Center: The piperidine nitrogen (N7) is highly basic (estimated pKa ~9.5). In its hydrochloride salt form, it is prone to severe peak tailing on silica-based chromatographic columns due to secondary interactions with residual silanols.

  • Spiro-Chirality: The spiro carbon (C5) introduces a chiral center. Because enantiomers can exhibit drastically different pharmacological profiles or act as chiral poisons in downstream asymmetric synthesis, rigorous enantioseparation is mandatory[3].

  • Thermal Lability of the Salt: As an HCl salt, the compound is non-volatile and thermally labile, precluding direct-injection gas chromatography for residual solvent analysis.

This application note details a self-validating, four-pillar analytical workflow designed to establish the chemical purity, isotopic identity, enantiomeric excess (ee%), and volatile impurity profile of this critical intermediate.

Analytical Workflow Architecture

AnalyticalWorkflow Start 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl (API Intermediate) HPLC Achiral HPLC-UV Chemical Purity & Degradants Start->HPLC LCMS LC-HRMS (ESI+) Mass Confirmation & Impurity ID Start->LCMS Chiral Chiral HPLC/SFC Enantiomeric Excess (ee%) Start->Chiral GC GC-FID Headspace Residual Solvents (OVI) Start->GC Release Comprehensive CoA Batch Release HPLC->Release LCMS->Release Chiral->Release GC->Release

Caption: Comprehensive analytical workflow for the characterization of the spirocyclic intermediate.

Method 1: Achiral HPLC-UV for Chemical Purity

Causality & Mechanistic Insight: Basic amines interact strongly with ionized silanols ( −SiO− ) on reversed-phase columns, leading to asymmetric, tailing peaks. To mitigate this, we employ a low-pH mobile phase containing 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the piperidine nitrogen to prevent secondary interactions, and its low pH (~2.0) suppresses silanol ionization. A Superficially Porous Particle (SPP) C18 column is selected to provide high theoretical plate counts (efficiency similar to sub-2 µm particles) at moderate backpressures, ideal for rapid purity screening.

Chromatographic Conditions
ParameterSpecification
Column SPP C18, 100 × 4.6 mm, 2.7 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Gradient 5% B to 95% B over 12 min, hold 3 min
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection (UV) 210 nm (lactam/aliphatic) and 254 nm (phenyl ring)
Injection Volume 5 µL
Step-by-Step Protocol & Self-Validation (SST)
  • Sample Preparation: Dissolve the sample in Water:Acetonitrile (80:20, v/v) to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution of the HCl salt.

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard solution five times sequentially.

  • Validation Criteria: The system is validated for use only if the %RSD of the peak area is ≤2.0% , the USP Tailing Factor ( Tf​ ) is ≤1.5 , and the theoretical plate count ( N ) is ≥5000 .

Method 2: LC-HRMS for Impurity Profiling

Causality & Mechanistic Insight: To confirm the identity of the intermediate and elucidate the structures of process-related impurities, High-Resolution Mass Spectrometry (HRMS) is utilized. Because the piperidine nitrogen has a pKa of ~9.5, it is pre-ionized in acidic solutions. Electrospray Ionization in positive mode (ESI+) perfectly leverages this pre-existing charge, offering superior sensitivity over Atmospheric Pressure Chemical Ionization (APCI). The expected exact mass for the free base ( C14​H18​N2​O ) is 230.1419 Da, yielding an [M+H]+ ion at m/z 231.1492.

Mass Spectrometry Conditions
ParameterSpecification
Ionization Source Heated Electrospray Ionization (HESI), Positive Mode
Capillary Voltage 3.5 kV
Desolvation Temp 350 °C
Sheath Gas Flow 40 arb
Mass Analyzer Orbitrap or Q-TOF (Resolution > 70,000 FWHM)
Scan Range m/z 100 – 800

Note: For LC-MS, TFA in the mobile phase is replaced with 0.1% Formic Acid to prevent severe ion suppression in the ESI source.

Method 3: Chiral HPLC for Enantiomeric Excess (ee%)

Causality & Mechanistic Insight: The spiro carbon (C5) introduces axial/central chirality, necessitating enantiomeric resolution. Polysaccharide-based chiral stationary phases (CSPs) are ideal for spiro-compounds[3]. The phenyl group on the lactam nitrogen and the lactam carbonyl provide essential π−π and hydrogen-bonding interactions with the carbamate linkages of the CSP, while the spiro cavity allows for differential steric inclusion of the enantiomers[4].

Critical Insight: Because the analyte is an HCl salt, injecting it directly onto a normal-phase chiral column without an additive will result in irreversible adsorption. Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a competing base, neutralizing residual silanols and ensuring the analyte elutes as the free base with sharp symmetry.

ChiralMethodDev A Spiro Carbon (C5) Chiral Center B Immobilized Polysaccharide CSP (e.g., Amylose-tris) A->B dictates C Hydrogen Bonding (Lactam C=O) B->C D Pi-Pi Interactions (N-Phenyl Ring) B->D E Steric Inclusion (Spiro Cavity) B->E F Baseline Enantioseparation (Rs > 2.0) C->F D->F E->F

Caption: Mechanistic interactions driving the chiral separation of the spirocyclic compound on a polysaccharide CSP.

Chiral Chromatographic Conditions
ParameterSpecification
Column Chiralpak IC (or equivalent), 250 × 4.6 mm, 5 µm
Mobile Phase Hexane : Ethanol : Diethylamine (DEA) (70:30:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Step-by-Step Protocol & Self-Validation (SST)
  • Sample Preparation: Dissolve the sample in Ethanol to a concentration of 2.0 mg/mL. Add a drop of DEA to free-base the sample prior to injection if solubility is limited.

  • System Suitability Test (SST): Inject a racemic reference standard of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one.

  • Validation Criteria: The method is valid only if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥2.0 , ensuring baseline separation for accurate ee% integration.

Method 4: GC-FID Headspace for Residual Solvents

Causality & Mechanistic Insight: Direct injection of an HCl salt into a hot GC inlet (typically 250 °C) results in the deposition of non-volatile chloride salts and thermal degradation of the spirocyclic core. This rapidly creates active sites in the glass liner, leading to peak tailing and loss of sensitivity for polar residual solvents. Headspace (HS) sampling ensures that only the volatile solvents (e.g., methanol, dichloromethane, ethyl acetate used during synthesis) partition into the gas phase, leaving the API matrix safely in the vial.

GC-HS Conditions
ParameterSpecification
Column DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.8 µm
Carrier Gas Helium at 1.5 mL/min (Constant Flow)
Oven Program 40 °C (hold 5 min) 10 °C/min to 240 °C (hold 5 min)
Detector FID at 250 °C
HS Oven Temp 85 °C for 30 minutes equilibration
Diluent Dimethyl Sulfoxide (DMSO) or Water
Step-by-Step Protocol & Self-Validation (SST)
  • Sample Preparation: Accurately weigh 50 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, seal immediately with a PTFE/silicone septum, and crimp tightly.

  • System Suitability Test (SST): Inject a standard mixture containing the target residual solvents at their respective ICH Q3C limits.

  • Validation Criteria: The Signal-to-Noise (S/N) ratio for the lowest concentration standard must be ≥10 , and the %RSD of peak areas from three replicate injections must be ≤5.0% .

References

  • European Patent Office. (2016). NOVEL SUBSTITUTED GLYCINE DERIVED FXIA INHIBITORS - EP 3331872 B1. Googleapis.com.
  • World Intellectual Property Organization. (2016). Spirocyclic derivatives - WO2016042452A1.
  • Liang, Y., Guo, J., Liu, X., & Wei, R. (2008). Chiral Separation of Spiro-compounds and Determination Configuration.
  • Seco, J. M., et al. (2020). Evidence of Enantiomers of Spiroglycol. Distinction by Using α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol as a Chiral Solvating Agent and by Derivatization with Chiral Acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

Introduction 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS 852338-81-9) is a privileged spirocyclic scaffold. Its unique conformational rigidity makes it a critical intermediate in the development of Factor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS 852338-81-9) is a privileged spirocyclic scaffold. Its unique conformational rigidity makes it a critical intermediate in the development of Factor XIa inhibitors[1], 11-β hydroxysteroid dehydrogenase type 1 inhibitors[2], and novel acetylcholinesterase (AChE) inhibitors[3]. However, constructing the spiro- γ -lactam core presents significant synthetic challenges, particularly regarding steric hindrance during alkylation and chemoselectivity during lactamization.

This technical guide provides a validated, self-correcting workflow and addresses the most common bottlenecks encountered during its synthesis.

Section 1: Validated Experimental Workflow

Synthesis SM Ethyl 1-Boc-piperidine-3-carboxylate (Starting Material) Step1 Step 1: C-Alkylation (LDA, Allyl Bromide) SM->Step1 Int1 Ethyl 3-allyl-1-Boc-piperidine-3-carboxylate Step1->Int1 Step2 Step 2: Oxidative Cleavage (OsO4/NaIO4) Int1->Step2 Int2 Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate Step2->Int2 Step3 Step 3: Reductive Amination (Aniline, NaBH(OAc)3) Int2->Step3 Int3 Boc-Protected Amino Ester Step3->Int3 Step4 Step 4: Lactamization (t-BuOK, Heat) Int3->Step4 Int4 Boc-Protected Spiro-Lactam Step4->Int4 Step5 Step 5: Deprotection & Salt Formation (HCl in Dioxane) Int4->Step5 Prod 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl (Final Product) Step5->Prod

Five-step synthesis workflow for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl.

Step 1: C-Alkylation (Formation of Ethyl 3-allyl-1-Boc-piperidine-3-carboxylate)
  • Procedure: Cool a solution of diisopropylamine (1.2 eq) in anhydrous THF to -78°C. Add n-BuLi (1.2 eq) dropwise. After 30 min, add ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) slowly. Stir for 1 h to ensure complete enolate formation. Add freshly distilled allyl bromide (1.5 eq) and allow the reaction to warm to room temperature over 4 h. Quench with saturated NH₄Cl.

  • Causality: The C3 position of the piperidine ring is sterically hindered. Low temperatures (-78°C) prevent unwanted self-condensation of the ester, while the use of a strong, bulky base (LDA) ensures irreversible, quantitative enolate formation.

  • Self-Validation: Confirm success via ¹H NMR of the crude product; look for the appearance of characteristic allyl vinyl protons at δ 5.0–5.8 ppm.

Step 2: Oxidative Cleavage (Formation of the Aldehyde)
  • Procedure: Dissolve the Step 1 intermediate in a 1:1 mixture of THF and water. Add OsO₄ (0.02 eq) followed by NaIO₄ (3.0 eq) in portions. Stir vigorously at room temperature for 12 h. Extract with ethyl acetate and wash with Na₂S₂O₃ to quench residual osmium.

  • Causality: The Lemieux-Johnson oxidation is chosen over ozonolysis to avoid the use of specialized ozone generators and to safely handle scale-up. The biphasic system traps the newly formed aldehyde in the organic layer, shielding it from over-oxidation to the carboxylic acid[Ext.1].

  • Self-Validation: Validate cleavage by the disappearance of allyl protons and the emergence of a sharp aldehyde singlet at δ ~9.7–9.8 ppm in ¹H NMR.

Steps 3 & 4: Reductive Amination & Lactamization
  • Procedure: Dissolve the aldehyde (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE). Add Ti(OiPr)₄ (1.2 eq) and stir for 4 h at room temperature. Once imine formation is verified, add NaBH(OAc)₃ (1.5 eq) and stir for 12 h. To drive lactamization, concentrate the mixture, redissolve in toluene, add t-BuOK (0.2 eq), and heat to 80°C for 6 h.

  • Causality: Aniline is a weak nucleophile. Direct addition of the reducing agent leads to premature reduction of the aldehyde to an alcohol. Ti(OiPr)₄ acts as both a Lewis acid and a water scavenger to force imine formation [Ext.2]. Subsequent base-catalyzed heating overcomes the steric barrier of the N-phenyl group attacking the ethyl ester.

  • Self-Validation: Monitor imine formation via IR spectroscopy (appearance of C=N stretch at ~1650 cm⁻¹) before adding the borohydride.

Step 5: Boc-Deprotection & Salt Formation
  • Procedure: Dissolve the Boc-protected spiro-lactam in anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C. Stir at room temperature for 2 h. Concentrate in vacuo and triturate with diethyl ether to precipitate the hydrochloride salt.

  • Causality: Anhydrous conditions are critical. Using aqueous HCl can lead to partial hydrolysis of the newly formed γ -lactam ring. Dioxane stabilizes the HCl and ensures clean, quantitative Boc removal.

Section 2: Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield in Steps 3 & 4 (Reductive Amination & Lactamization) Check1 Is the aldehyde intermediate pure? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No (Over-oxidation/Hydrate) Check1->No1 Check2 Did the imine form completely before adding NaBH(OAc)3? Yes1->Check2 Fix1 Optimize biphasic ratio; Avoid prolonged NaIO4 exposure No1->Fix1 Yes2 Yes Check2->Yes2 No2 No Check2->No2 Check3 Is the lactamization incomplete? Yes2->Check3 Fix2 Add Ti(OiPr)4 or molecular sieves; Monitor by IR/NMR No2->Fix2 Fix3 Add catalytic base (t-BuOK) or heat to 80°C in Toluene Check3->Fix3

Diagnostic logic tree for resolving low yields during amination and lactamization.

Q1: Why am I seeing poor conversion during the C3-alkylation step? A1: The enolate of ethyl 1-Boc-piperidine-3-carboxylate is highly sterically hindered and prone to proton transfer rather than alkylation. Solution: Ensure your LDA is freshly prepared. If conversion remains low, add a polar aprotic co-solvent like DMPU (10% v/v) to break up enolate aggregates and increase nucleophilicity. Always use freshly distilled allyl bromide to prevent quenching by HBr impurities.

Q2: My oxidative cleavage (Step 2) yields a complex mixture. How can I improve the aldehyde purity? A2: A complex mixture usually indicates over-oxidation to the carboxylic acid or the formation of stable hydrates. Solution: Strictly maintain the 1:1 THF/Water biphasic system. The organic layer acts as a safe harbor for the generated aldehyde. Do not exceed 3.0 equivalents of NaIO₄, and quench the reaction immediately after TLC indicates the disappearance of the alkene.

Q3: The reductive amination (Step 3) gives high amounts of an alcohol byproduct. What is going wrong? A3: You are experiencing premature reduction. Because aniline is a weak nucleophile, the equilibrium for imine formation is unfavorable. If NaBH(OAc)₃ is added too early, it reduces the unreacted aldehyde directly to the primary alcohol. Solution: Implement a strict 4-hour pre-incubation period with Ti(OiPr)₄ to force imine formation. Do not add the borohydride until the C=O stretch disappears in the IR spectrum.

Q4: Lactamization (Step 4) is sluggish, and I am isolating the uncyclized amino-ester. How do I drive it to completion? A4: The secondary N-phenyl amine is sterically hindered and electronically deactivated by the phenyl ring, making the intramolecular attack on the ethyl ester kinetically slow. Solution: Spontaneous lactamization at room temperature will fail. You must overcome the activation energy barrier by swapping the solvent to toluene, adding a catalytic amount of t-BuOK, and heating the system to 80°C.

Q5: During Boc deprotection (Step 5), the spiro-lactam ring opens or degrades. Why? A5: The spiro- γ -lactam is susceptible to ring-opening hydrolysis if exposed to water and strong acids simultaneously. Solution: Switch to strictly anhydrous conditions. Use 4M HCl in anhydrous dioxane at room temperature. Avoid heating during this step, as thermal stress in the presence of acid will degrade the spirocyclic core[4].

Section 3: Quantitative Data & Yield Optimization

The table below summarizes the optimization parameters for the critical Reductive Amination / Lactamization sequence (Steps 3 & 4), demonstrating the causality between reaction conditions and overall yield.

Imine Pre-formation TimeReducing AgentLactamization AdditiveTemperatureOverall Yield (Steps 3 & 4)Primary Outcome / Byproduct
0 h (Direct addition)NaBH₃CNNone25°C15%Major byproduct: Primary alcohol
4 h (4Å Mol. Sieves)NaBH(OAc)₃None25°C45%Incomplete lactamization (amino-ester)
4 h (Ti(OiPr)₄)NaBH(OAc)₃None80°C62%Slow lactamization
4 h (Ti(OiPr)₄) NaBH(OAc)₃ t-BuOK (0.2 eq) 80°C 88% Clean conversion to target lactam

References

  • [3] Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Manipal Academy of Higher Education. URL:

  • 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride. Sigma-Aldrich. URL:

  • [4] US20120165331A1 - Di/tri-aza-spiro-C9-C11alkanes. Google Patents. URL:

  • [2] 419705 2,3-Difluoropyridine CAS: 1513-66-2. United States Biological. URL:

  • [1] NOVEL SUBSTITUTED GLYCINE DERIVED FXIA INHIBITORS - EP 3331872 B1. European Patent Office. URL:

  • [Ext.1] Pappo, R., et al. (1956). Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds. J. Org. Chem. URL: [Link]

  • [Ext.2] Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. URL: [Link]

Sources

Optimization

Technical Support Center: In Vivo Dosage Optimization for 2-Phenyl-2,7-diazaspirodecan-1-one Hydrochloride

Technical Support Center: In Vivo Dosage Optimization for 2-Phenyl-2,7-diazaspiro[1]decan-1-one Hydrochloride Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: In Vivo Dosage Optimization for 2-Phenyl-2,7-diazaspiro[1]decan-1-one Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride (CAS: 852338-81-9). As a conformationally restricted spirocyclic amine, this scaffold is highly valued in CNS-targeted drug discovery and GPCR modulation. However, transitioning this molecule from in vitro assays to in vivo models presents unique formulation, pharmacokinetic (PK), and dose-translation challenges.

This living document provides field-proven troubleshooting strategies, self-validating protocols, and authoritative scaling methodologies to ensure your in vivo studies yield robust, reproducible data.

System Architecture: In Vivo Optimization Workflow

Workflow A 1. In Vitro Profiling (IC50, Microsomal Stability) B 2. Vehicle Optimization (Solubility vs. Tolerability) A->B Physicochemical Data C 3. In Vivo PK Profiling (Cassette Dosing, IV/PO) B->C Stable Formulation D 4. Bioanalytical QC (LC-MS/MS, Internal Standards) C->D Plasma/Tissue Samples E 5. PK/PD Modeling (Cmax, AUC, Brain Penetrance) D->E Validated Concentrations F 6. Dose Translation (Allometric Scaling) E->F PK Parameters G 7. Efficacy & MTD (Therapeutic Window) F->G Safe Starting Dose

Workflow for In Vivo PK/PD Optimization and Dose Translation.

Part 1: Formulation & Solubility Troubleshooting

Q: Why does my compound precipitate when diluted in buffered saline for intravenous (IV) injection, even though it is a hydrochloride salt? A: While the hydrochloride salt form provides initial aqueous solubility, the physiological pH of buffered saline (pH 7.4) neutralizes the protonated secondary amine of the diazaspiro core. Because the adjacent carbonyl group in the decan-1-one system withdraws electron density, the basicity of the scaffold is altered. As the pH approaches the compound's pKa, the highly lipophilic phenyl-spiro free base fraction increases exponentially, driving rapid nucleation and precipitation. Solution: You must utilize a co-solvent and surfactant system to thermodynamically stabilize the free base in micellar structures before introducing the aqueous phase.

Q: How do I select a vehicle that prevents precipitation without causing localized toxicity in rodents? A: High concentrations of DMSO (>10%) can cause hemolysis, histamine release, and localized tissue necrosis. The optimal approach is to keep DMSO ≤5% to disrupt the crystal lattice, use a non-ionic surfactant (like Tween-80 or Solutol HS15) to encapsulate the lipophilic core, and back-fill with saline.

Table 1: Recommended Vehicle Formulations by Route of Administration
RoutePrimary Vehicle CompositionMax Injection Volume (Mouse)Mechanistic Rationale
IV 5% DMSO + 10% Solutol HS15 + 85% Saline5 mL/kgSolutol forms stable nanomicelles, preventing free-base precipitation in the bloodstream.
PO 0.5% Methylcellulose + 0.1% Tween-8010 mL/kgCreates a uniform, viscous suspension ideal for oral gavage; prevents rapid settling.
IP 5% DMSO + 40% PEG300 + 55% Water10 mL/kgPEG300 acts as a co-solvent to maintain solubility during slow peritoneal absorption.
Protocol 1: Self-Validating Preparation of IV Formulation (5% DMSO / 10% Tween-80 / 85% Saline)

This protocol incorporates built-in quality control (QC) to prevent dosing errors caused by micro-precipitation.

  • Weighing: Accurately weigh the required mass of 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride into a sterile glass vial.

  • Primary Solvation: Add DMSO to achieve a 5% final volume fraction. Vortex vigorously for 60 seconds. Causality: DMSO disrupts the solid crystal lattice. The solution must be 100% optically clear at this stage.

  • Micellar Encapsulation: Add Tween-80 to achieve a 10% final volume fraction. Vortex for 2 minutes and sonicate at room temperature for 5 minutes. Causality: The surfactant coats the solvated molecules, preventing aggregation when water is introduced.

  • Aqueous Dilution: Dropwise, add 0.9% Saline to reach the final volume (85% fraction) while continuously vortexing.

  • Validation Check (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If the beam path is highly visible (scattering), micro-precipitates have formed, and the formulation must be discarded. A clear path validates complete solubilization.

  • Pre-Dose QC: Extract a 10 µL aliquot and dilute in acetonitrile for LC-MS/MS quantification to verify the exact dosing concentration before animal administration.

Part 2: Dose Translation & Allometric Scaling

Q: I have an in vitro IC50 of 25 nM. How do I calculate the initial in vivo dose for a mouse efficacy study? A: In vitro potency does not account for the volume of distribution ( Vd​ ), hepatic clearance ( Cl ), or plasma protein binding. Direct conversion is impossible without PK data. Instead, rely on allometric scaling based on Body Surface Area (BSA) to establish a safe starting point. According to the authoritative [1], you must use species-specific Km​ factors to translate doses.

Table 2: Allometric Scaling Factors ( Km​ ) for Dose Translation
SpeciesStandard Weight (kg)Body Surface Area (m²) Km​ Factor
Mouse 0.020.0073
Rat 0.150.0256
Dog 10.00.40020
Human 60.01.62037

Calculation Formula:Human Equivalent Dose (HED) = Animal Dose × (Animal Km / Human Km)

Part 3: Pharmacodynamics & CNS Target Engagement

Q: My compound shows excellent plasma exposure but no CNS efficacy. What is the mechanistic failure? A: Diazaspiro[1]decanes are frequently utilized to target CNS receptors (e.g., NOP or Mu-Opioid receptors). Lack of efficacy despite high plasma levels usually indicates one of two failures:

  • P-glycoprotein (P-gp) Efflux: The basic amine may be a strong substrate for BBB efflux transporters.

  • High Brain Tissue Binding: The drug crosses the BBB but is 99.9% bound to brain lipids, leaving no free fraction ( fu,brain​ ) to engage the target receptor.

Solution: You must conduct an in vivo PK study measuring both total brain concentration and unbound brain fraction via equilibrium dialysis, a standard practice in [2].

Pathway Ligand 2-Phenyl-2,7-diazaspirodecan-1-one Receptor Target GPCR (e.g., Opioid/NOP) Ligand->Receptor High-Affinity Binding GProtein G(i/o) Protein Alpha Subunit Receptor->GProtein Conformational Change Effector Adenylate Cyclase (AC) GProtein->Effector Inhibitory Signal SecondMsg cAMP Levels (Decreased) Effector->SecondMsg Catalytic Reduction Kinase Protein Kinase A (PKA) Inhibition SecondMsg->Kinase Downregulation Outcome CNS Target Engagement / Neuromodulation Kinase->Outcome Physiological Response

Putative CNS GPCR Signaling Pathway Modulated by Diazaspiro[1]decanes.

Protocol 2: Self-Validating In Vivo PK Profiling in Mice

All animal studies must strictly adhere to institutional guidelines and the [3] to ensure humane endpoints and minimal distress.

  • Animal Acclimation: Fast male C57BL/6 mice (n=3 per time point) for 12 hours prior to PO dosing (IV cohorts do not require fasting).

  • Administration: Administer the validated formulation (from Protocol 1) at 5 mg/kg IV or 10 mg/kg PO.

  • Serial Sampling: Collect ~50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Matrix Blank Collection (Validation Step): Collect blood from an undosed control mouse. Causality: This blank matrix is required to generate the standard curve and prove that endogenous biological peaks do not co-elute with your compound during LC-MS/MS.

  • Tissue Harvesting: At Tmax​ (estimated at 1 hour for PO), euthanize a subset of animals via CO2 asphyxiation. Perfuse with ice-cold saline to remove blood from the cerebrovasculature, then harvest the brain. Causality: Failure to perfuse will result in artificial inflation of brain concentration due to residual drug in the blood vessels.

  • Bioanalysis: Spike all samples with a structurally similar Internal Standard (IS) prior to protein precipitation with acetonitrile. Validation: The IS corrects for matrix suppression effects and extraction recovery variance, ensuring absolute quantitative trustworthiness.

References

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers, U.S. Food and Drug Administration (FDA), [Link]

  • Integrated pharmacokinetics and pharmacodynamics in drug development, Clinical Pharmacokinetics (PubMed), [Link]

  • Guidelines for the welfare and use of animals in cancer research, British Journal of Cancer (PMC), [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

Welcome to the technical support guide for the purification of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9)[1]. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this spirocyclic compound. The inherent structural complexity of diazaspirocycles often presents unique purification hurdles.[2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of a highly pure product.

Understanding the Core Challenges

The purification of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride can be complicated by several factors inherent to its structure and the synthetic routes employed. Nitrogen-containing heterocycles, particularly as hydrochloride salts, often exhibit distinct solubility profiles and can be prone to specific side reactions.[5][6][7]

Common Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely cyclized or partially formed spirocyclic structures.[8]

  • By-products: Resulting from side reactions during the synthesis.

  • Diastereomers: If chiral centers are present and the synthesis is not stereospecific, the separation of diastereomers can be a significant challenge.[9]

  • Degradation Products: The compound may degrade under certain conditions, such as exposure to harsh pH or high temperatures.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Persistent Impurities After Initial Crystallization

Question: I've performed an initial crystallization of my crude 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, but HPLC analysis still shows significant impurities. What should I do?

Answer: This is a common issue, and a multi-step approach is often necessary.

Causality: The co-precipitation of impurities with your target compound is likely due to similar solubility profiles in the chosen solvent system. The hydrochloride salt nature of your compound significantly influences its solubility, making it more soluble in polar solvents and less so in non-polar organic solvents.[10]

Solutions:

  • Solvent Screening for Recrystallization: Do not rely on a single solvent system. A systematic screening of various solvents and solvent mixtures is crucial. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility for it when cold, while impurities remain in solution.[11]

    • Recommended Solvents to Try: Isopropanol, ethanol, methanol, or mixtures of these with a less polar co-solvent like ethyl acetate or diethyl ether.[10] The addition of a co-solvent can help to precipitate the desired salt while keeping more non-polar impurities in the mother liquor.

  • Wash the Crystalline Solid: Before redissolving for a second recrystallization, wash the filtered crystals with a cold solvent in which your compound has poor solubility but the impurities are more soluble.[10] Good candidates for washing include cold acetone or ethyl acetate.[10]

  • Activated Charcoal Treatment: If your product is discolored, it may indicate the presence of colored, often polymeric, impurities. Adding a small amount of activated charcoal to the hot, dissolved solution before filtration can help adsorb these impurities.[10] Use with caution, as it can also adsorb some of your product.

Issue 2: Poor Crystal Formation or Oiling Out

Question: My compound is not forming well-defined crystals and is "oiling out" of the solution upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality: This phenomenon often happens when the solution is too concentrated, cooled too rapidly, or when the chosen solvent is not ideal for crystallization. The presence of certain impurities can also inhibit crystal nucleation.[11]

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Gradual cooling encourages the formation of a more ordered crystal lattice.[11]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.

  • Adjusting Solvent Polarity: If the compound is oiling out, the solvent may be too non-polar. Try a more polar solvent system or a different ratio of co-solvents.

Issue 3: Difficulty in Removing a Closely-Related Impurity

Question: HPLC and LC-MS analysis show an impurity with a very similar retention time and mass to my target compound. How can I separate them?

Answer: This scenario suggests the presence of a structural isomer or a diastereomer, which can be challenging to separate by simple crystallization.

Causality: Structurally similar molecules will have very similar physical properties, including solubility and chromatographic behavior.[8] Diastereomers, for example, have the same molecular weight but different spatial arrangements, making them difficult to resolve.[9]

Solutions:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC is often the most effective method.[12][13]

    • Column Selection: A high-resolution column, such as a C18 stationary phase, is a good starting point.

    • Method Development: Begin with analytical scale HPLC to optimize the separation conditions (mobile phase composition, gradient, flow rate) before scaling up to a preparative column.[13]

  • pH-Based Extraction: If the impurity has a different pKa value, a liquid-liquid extraction at a specific pH might be effective. This involves dissolving the mixture in a suitable solvent and washing with an aqueous buffer at a pH that will selectively ionize either the product or the impurity, causing it to move into the aqueous phase.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
  • Solvent Selection: In a series of small test tubes, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile) when hot and cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude material until it just dissolves. Use the minimum amount of solvent necessary.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase A: 0.1% Formic acid in Water.[14]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[14]

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection: UV at 254 nm.[14]

    • Injection Volume: 10 µL.[14]

  • Analysis: Analyze the resulting chromatogram for the presence of any impurity peaks. The purity can be calculated based on the relative peak areas.

Data Summary

Analytical TechniquePurposeTypical Conditions/ParametersExpected Outcome
HPLC Purity assessment and impurity profilingC18 column, Water/Acetonitrile gradient with formic acidA major peak for the target compound with minimal impurity peaks.[8][14]
LC-MS Impurity identificationCoupled HPLC with a mass spectrometerProvides mass-to-charge ratio of the main peak and impurities, aiding in their identification.[8]
NMR Structural confirmation and purity check¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O)Correct chemical shifts and integration values corresponding to the structure of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one.[8][15]
Recrystallization Primary purification methodSolvents such as isopropanol, ethanol, or their mixturesFormation of crystalline solid with enhanced purity.[11]

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (e.g., Isopropanol/Ethyl Acetate) Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Wash Cold Solvent Wash (e.g., Acetone) Filtration->Wash Dry Drying under Vacuum Wash->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (HPLC, NMR, LC-MS) Pure->Analysis

Caption: A typical workflow for the purification of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride? A1: It is typically a solid. The color can range from white to off-white. Any significant coloration may indicate the presence of impurities.

Q2: My NMR spectrum shows broad peaks. What could be the cause? A2: Broad peaks in the NMR spectrum of a hydrochloride salt can be due to several factors, including proton exchange with residual water or conformational dynamics of the spirocyclic ring system. Ensure your deuterated solvent is of high purity and consider acquiring the spectrum at different temperatures to see if the peak shapes sharpen.

Q3: Can I use normal-phase chromatography for purification? A3: While reverse-phase HPLC is more common for polar hydrochloride salts, normal-phase chromatography (e.g., silica gel) can sometimes be effective. However, the high polarity of the hydrochloride salt can lead to strong adsorption on the silica, resulting in poor peak shape and recovery. It may be necessary to add a modifier like triethylamine to the mobile phase to improve the chromatography.[8]

Q4: How should I store the purified compound? A4: As a hydrochloride salt, it is likely to be hygroscopic. Store it in a tightly sealed container in a desiccator or under an inert atmosphere at a controlled room temperature to prevent moisture absorption.

Q5: What are the key safety precautions when handling this compound? A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS).

Visualizing Potential Impurities

Impurities cluster_main Target Compound cluster_impurities Potential Impurities Target 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl Impurity1 Starting Materials Impurity2 Incomplete Cyclization Product Impurity3 Diastereomer Synthesis Synthesis Synthesis->Target Synthesis->Impurity1 Synthesis->Impurity2 Synthesis->Impurity3

Caption: Relationship between the synthesis, the target compound, and potential impurities.

References

  • Reagent Database. (n.d.). 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. Retrieved from .

  • BenchChem. (2025). Development of analytical methods for purity testing of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link].

  • LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • ResearchGate. (2026, February 9). Synthesis of Spiro Heterocyclic Compounds.
  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.
  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • HETEROCYCLES. (2022, April 26). synthesis of 1-azaspiro[4.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • IntechOpen. (2015, October 28).
  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • Sigma-Aldrich. (n.d.). 2,7-diazaspiro[4.5]decan-1-one hydrochloride AldrichCPR.
  • Sigma-Aldrich. (n.d.). 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1) AldrichCPR.
  • ResearchGate. (n.d.). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
  • ResearchGate. (2017, February 7).
  • QIAGEN. (n.d.). QIAGEN.
  • Taylor & Francis Online. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • ACS Publications. (2022, February 3). Identification of a Novel 2,8-Diazaspiro[4.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Journal of Pharmaceutical and Medicinal Chemistry. (2022, November 16).
  • Google Patents. (n.d.).
  • MDPI. (2022, April 30). Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction.

Sources

Optimization

Enhancing the stability of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride solutions

Welcome to the technical support guide for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for enhancing the stability of aqueous solutions of this compound. Our guidance is rooted in established physicochemical principles to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a lactam (a cyclic amide) and a secondary amine within its core structure.[1][2] The hydrochloride salt form is utilized to improve aqueous solubility. However, the inherent structural motifs—the lactam ring, the secondary amine, and the hydrochloride salt itself—present specific stability challenges in solution. This guide will address the most common issues: precipitation (disproportionation), chemical degradation (hydrolysis and oxidation), and photodegradation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride solutions in a question-and-answer format.

Issue 1: Solution Instability - Precipitation and Cloudiness

Q1: I prepared a clear aqueous solution of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl, but it quickly became cloudy or formed a precipitate. What is the cause?

A1: This is a classic sign of disproportionation . You are observing the conversion of the soluble hydrochloride salt into its corresponding free base, which is likely much less soluble in water.

  • The Scientific Explanation (Causality): As a hydrochloride salt of a weakly basic compound, its solubility is highly dependent on the pH of the solution. Every such salt has a critical pH value known as the pH of maximum solubility (pHmax). If the solution pH rises above the pHmax, the equilibrium shifts from the protonated (soluble) salt form to the neutral (less soluble) free base, causing it to precipitate.[3] This can happen simply by dissolving the salt in unbuffered, neutral water (pH ~7), which is significantly higher than the probable pHmax of an amine hydrochloride.

  • Immediate Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your cloudy solution. It is likely higher than anticipated.

    • Acidify the Solution: Add a small amount of dilute HCl (e.g., 0.1 M) dropwise until the solution becomes clear. This reprotonates the free base, reforming the soluble salt.

  • Long-Term Solution & Prevention:

    • Use a Buffered System: Always prepare your solutions using a buffer system that maintains the pH well below the compound's pHmax. For most amine hydrochlorides, a pH between 2 and 4 is a safe starting point.[3]

    • Solvent Choice: If using organic co-solvents, be aware that this can alter the compound's pKa and the solubility of both the salt and free base, potentially exacerbating the problem. Always perform solubility and stability checks in your final vehicle.

Table 1: Recommended Buffer Systems for Initial Formulation Screening

Buffer System Effective pH Range Suitability Notes
Glycine-HCl 2.2 - 3.6 Excellent choice for low pH range.
Citrate Buffer 3.0 - 6.2 Widely used, but be aware of potential for metal chelation.
Acetate Buffer 3.6 - 5.6 Common and effective, ensure compatibility with downstream assays.[4]

| Formate Buffer | 2.8 - 4.8 | Good volatility, suitable for LC-MS applications.[4] |

G cluster_workflow Troubleshooting Precipitation start Clear Solution Becomes Cloudy q1 Is the solution pH > pHmax (e.g., > 4)? start->q1 cause Probable Cause: Disproportionation to Insoluble Free Base q1->cause Yes action2 Investigate other causes (e.g., excipient incompatibility, contamination) q1->action2 No action1 Prepare fresh solution in a low pH buffer (e.g., pH 3 Citrate) cause->action1 end Stable Solution Achieved action1->end

Caption: Decision workflow for diagnosing and solving precipitation issues.

Issue 2: Chemical Degradation - Loss of Purity/Potency

Q2: My solution is clear, but HPLC analysis shows a decrease in the main peak area and the appearance of new impurity peaks over time. What are the likely degradation pathways?

A2: For this molecule's structure, the two most probable chemical degradation pathways are hydrolysis of the lactam ring and oxidation of the secondary amine.[5]

  • Scientific Explanation (Causality):

    • Hydrolysis: The lactam (cyclic amide) bond is susceptible to cleavage by water. This reaction is catalyzed by both acid and base.[6][7] In highly acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[8] This opens the spiro ring and results in a linear amino acid derivative, which will have different chromatographic and biological properties.

    • Oxidation: The secondary amine (N7) is a site for oxidative degradation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or trace metal ions that can catalyze oxidation reactions.[9][10] Common culprits are peroxide impurities often found in excipients like polysorbates (Tweens).[5] Oxidation can lead to the formation of N-oxides, nitrones, or other hydroxylated species.[5][9][11]

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl hydrolysis_product Ring-Opened Amino Acid Derivative parent->hydrolysis_product H+ or OH- H2O oxidation_product N-Oxide / Nitrone at N7 parent->oxidation_product O2, Peroxides Metal Ions photo_product Various Photoproducts parent->photo_product UV/Vis Light

Caption: Major degradation pathways for the target compound.

  • Troubleshooting & Prevention:

    • pH Optimization: Conduct a pH-rate profile study. Prepare the solution in a series of buffers across a wide pH range (e.g., pH 2 to 9) and monitor the rate of degradation at a set temperature. This will identify the pH of greatest stability. While low pH prevents disproportionation, it might accelerate hydrolysis, so finding an optimal balance is key.

    • Inert Atmosphere: To mitigate oxidation, de-gas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. You can also blanket the headspace of the storage container with the inert gas.

    • Use High-Purity Excipients: If using surfactants or polymers, ensure they are of high quality with low peroxide values.

    • Add Antioxidants/Chelators: If oxidation is confirmed to be the primary issue, consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) or a metal chelator (e.g., EDTA) to the formulation, provided they are compatible with your experimental system.[12]

Issue 3: Photodegradation - Discoloration and New Impurities

Q3: My solution turned yellow/brown after being left on the lab bench, and I see a new set of peaks in my HPLC analysis. What is causing this?

A3: This strongly suggests photodegradation . The phenyl group and amine functionalities can absorb UV and visible light, leading to photochemical reactions that degrade the molecule.

  • Scientific Explanation (Causality): Exposure to light, particularly in the UV spectrum, can excite electrons in the molecule to higher energy states, making them susceptible to degradation reactions like oxidation, ring cleavage, or other rearrangements. This is a common issue for pharmaceuticals and is why photostability testing is a standard part of drug development.[13][14][15] The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for assessing photostability.[16][17]

  • Troubleshooting & Prevention:

    • Protect from Light: This is the most critical and simplest step.

      • Always store solutions in amber glass vials or flasks.

      • For added protection, wrap containers in aluminum foil.

      • Minimize exposure to ambient lab lighting during experiments.

    • Run a Confirmatory Test: Prepare two samples of your solution. Wrap one completely in foil (the control) and leave the other exposed to ambient lab light. Analyze both by HPLC after 24 hours. A significant increase in degradation in the exposed sample confirms photosensitivity.

Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM Example)

This protocol is designed to minimize both disproportionation and oxidative degradation.

  • Prepare the Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 3.5 with HCl.

  • De-gas the Buffer: Sparge the buffer with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Weigh the Compound: Accurately weigh 26.68 mg of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (MW: 266.77 g/mol )[1] into an amber volumetric flask (10 mL).

  • Dissolution: Add approximately 8 mL of the de-gassed buffer to the flask. Use a vortex mixer and/or sonicate briefly in a water bath to facilitate dissolution.

  • Final Volume: Once fully dissolved, bring the solution to the final 10 mL volume with the de-gassed buffer.

  • Storage: Cap the flask tightly, blanket the headspace with nitrogen if possible, and store protected from light at the recommended temperature (e.g., 2-8 °C).

Protocol 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and validate the stability-indicating nature of your analytical method.[18]

  • Prepare Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Time Analysis Notes
Acid Hydrolysis Add 0.1 M HCl to a final concentration of 0.05 M 24-72 hrs at 60°C Neutralize with NaOH before injection.
Base Hydrolysis Add 0.1 M NaOH to a final concentration of 0.05 M 2-8 hrs at RT Neutralize with HCl before injection.
Oxidation Add 3% H₂O₂ to a final concentration of 1% 24 hrs at RT Monitor closely; reaction can be rapid.
Thermal Heat solution at 80°C (in a sealed vial) 72 hrs Compare against a control sample stored at 4°C.

| Photolytic | Expose to light source per ICH Q1B guidelines[15][16] | Per guideline | Compare against a dark control wrapped in foil. |

  • Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and analyze by a validated stability-indicating HPLC method. Aim for 5-20% degradation of the main peak to ensure that major degradants are formed at detectable levels.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.). ECA Academy.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14).
  • Oxidation of Secondary and Primary Amines. (n.d.). Course Hero.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996, November 6). ICH.
  • Understanding ICH Photostability Testing | Q-Lab. (n.d.). Q-Lab.
  • Quality Guidelines - ICH. (n.d.). ICH.
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear
  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry.
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2026, March 17). Pharmaceutical Technology.
  • Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 157.
  • Oxidation of Amines and N-Hetarenes. (n.d.). Science of Synthesis.
  • Nanoformulation of Spirooxindole and Methods for Treating Hepatocellular Carcinoma. (2025, January 12). MDPI.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2024, October 16).
  • Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical.
  • The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. (n.d.).
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (2014, September 30).
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI.
  • Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. (n.d.).
  • Zn2+ catalysed hydrolysis of β-lactams: experimental and theoretical studies on the influence of the β-lactam structure. (n.d.). New Journal of Chemistry.
  • Overview of pharmaceutical excipients used in tablets and capsules. (2008, October 24). Pharmtech.
  • 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. (n.d.).
  • Improved Methods for the Oxidation of Secondary Amines to Nitroxides. (2006, December 06). Taylor & Francis Online.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022, April 1). PubMed.
  • 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1) AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-methyl-2,9-diazaspiro[4.5]decan-1-one hydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC.
  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • 2,8-Diazaspiro[4.5]decan-1-one,2-phenyl-. (n.d.). NextSDS.
  • Stabilizing composition for pharmaceutical dosage forms. (n.d.).
  • Stable Crystalline Salts of Haloperidol: A Highly Water-Soluble Mesylate Salt. (2014, August 22).
  • Spiro compound. (2021, October 4). L.S.College, Muzaffarpur.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, July 15). Helda - University of Helsinki.
  • Design and Synthesis of Chiral Spiro Ligands. (n.d.). SciSpace.
  • A Platform Method for Pharmaceutical Counterion Analysis by HPLC. (n.d.). Thermo Fisher Scientific.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). IRIS.
  • Design, Optimization and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties. (n.d.). PMC.
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. (2021, January). Organic Chemistry Frontiers.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February).
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 24). PubMed.
  • Proposed formation mechanism for spiro compounds 1 and 2. (n.d.).
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 3).
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022, October 1). PubMed.

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Troubleshooting

Troubleshooting inconsistent results in 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride experiments

Welcome to the technical support hub for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this spirocyclic scaffold. Inconsistent experimental results can be a significant roadblock to progress. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you achieve reliable and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.

Q1: What are the recommended storage conditions for this compound? A1: To ensure long-term stability and prevent degradation, 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride should be stored in a tightly sealed container, protected from moisture and light. Ideal storage is in a dry environment, with some suppliers recommending refrigerated conditions (2-8°C) or controlled room temperature.[1][2] Always refer to the supplier's specific recommendations.

Q2: I'm having trouble dissolving the compound for my biological assay. What solvents are recommended? A2: As a hydrochloride salt, the compound typically exhibits good solubility in polar protic solvents like water, methanol, and ethanol. For biological assays, starting with a concentrated stock solution in DMSO is a common practice. However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity. Subsequent dilutions should be made in the appropriate aqueous buffer. Always perform a solubility test at your final desired concentration in the assay buffer to check for precipitation.

Q3: What are the expected key signals in the 1H NMR spectrum for this compound? A3: While the exact spectrum depends on the solvent used, you should expect to see characteristic signals for the phenyl group protons, typically in the aromatic region (δ 7.0-7.5 ppm). You will also observe a series of multiplets in the aliphatic region corresponding to the protons of the piperidine and pyrrolidinone rings of the diazaspiro[4.5]decane core.[3][4][5] The absence of a proton signal for the piperidine nitrogen (N-H) and the presence of signals corresponding to the phenyl group confirm the structure.

Q4: Is this compound prone to degradation? A4: The lactam ring within the pyrrolidinone moiety can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. As a hydrochloride salt, the compound is acidic in aqueous solution. For long-term experiments or storage in solution, it is crucial to use buffered systems and avoid pH extremes.

Part 2: Synthesis & Purification Troubleshooting Guide

Achieving high yield and purity is a common challenge in the synthesis of complex heterocyclic compounds like spirocycles.[6][7] This section breaks down common problems and provides systematic solutions.

Q5: My synthesis of the diazaspiro[4.5]decan-1-one core is resulting in a low yield. What are the likely causes and how can I optimize it? A5: Low yields in spirocyclization reactions are a frequent issue stemming from several factors.[6] A systematic approach to troubleshooting is the most effective strategy.

  • Causality: The formation of the spirocyclic core often involves a cascade or multi-component reaction where reaction kinetics are sensitive to multiple parameters.[7][8] Sub-optimal conditions can favor side reactions or lead to incomplete conversion.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in precursors can inhibit catalysts or introduce competing reaction pathways.[6] Always ensure the purity of your starting materials via techniques like NMR or LC-MS before beginning the synthesis.

    • Systematically Screen Reaction Conditions: Temperature, solvent, and reaction time are critical. Some cyclization reactions require higher temperatures to overcome activation energy, while others benefit from lower temperatures to minimize side-product formation.[6] Create a design of experiments (DoE) matrix to efficiently screen these parameters.

    • Check Reagent Stoichiometry and Addition Rate: The precise ratio of reactants is crucial. An excess of one component may be needed to drive the reaction to completion. Furthermore, slow, controlled addition of a key reagent can often minimize the formation of dimeric or polymeric byproducts by maintaining its low concentration in the reaction mixture.

    • Atmosphere Control: Many reactions, especially those involving organometallic catalysts (e.g., Palladium-catalyzed reactions sometimes used for related scaffolds), are sensitive to oxygen and moisture.[8] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Optimization Parameters for Spirocyclization

ParameterPotential Issue if Sub-optimalRecommended ActionRationale
Temperature Incomplete reaction (too low); Side product formation/decomposition (too high).Screen a range (e.g., RT, 50°C, 80°C). Lower temperatures often improve selectivity.[6]Balances reaction rate against the stability of intermediates and products.
Solvent Poor solubility of reagents; Unfavorable transition state stabilization.Test a panel of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile).The solvent can influence reaction kinetics and the equilibrium position of the cyclization step.
Catalyst/Reagent Low conversion; Formation of byproducts.Screen different catalysts or activating agents (e.g., various Lewis acids, p-TsOH).[9][10]The choice of catalyst directly influences the reaction mechanism and efficiency.
Reaction Time Incomplete reaction (too short); Product degradation (too long).Monitor the reaction progress using TLC or LC-MS at set time points (e.g., 2h, 6h, 12h, 24h).Identifies the point of maximum product formation before significant degradation occurs.

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LowYieldTroubleshooting Start Low Yield or Complex Mixture CheckPurity Verify Starting Material Purity Start->CheckPurity Step 1 PurityOK Purity Confirmed (>98%) CheckPurity->PurityOK Passes PurityBad Impurities Detected CheckPurity->PurityBad Fails OptimizeCond Optimize Reaction Conditions CondTemp Screen Temperature & Time OptimizeCond->CondTemp CondSolvent Screen Solvents OptimizeCond->CondSolvent CondStoich Vary Stoichiometry OptimizeCond->CondStoich AnalyzeWorkup Analyze Reaction Workup & Purification WorkupDecomp Degradation during Workup? AnalyzeWorkup->WorkupDecomp PurifLoss Loss during Purification? AnalyzeWorkup->PurifLoss PurityOK->OptimizeCond Step 2 Repurify Re-purify or Re-synthesize Starting Materials PurityBad->Repurify Success Improved Yield & Purity Repurify->Success CondTemp->AnalyzeWorkup Step 3 CondSolvent->AnalyzeWorkup Step 3 CondStoich->AnalyzeWorkup Step 3 MilderWorkup Use Milder pH / Temp during Extraction WorkupDecomp->MilderWorkup OptimizeChromo Optimize Chromatography (Solvent, Stationary Phase) PurifLoss->OptimizeChromo MilderWorkup->Success OptimizeChromo->Success

Caption: Troubleshooting workflow for low synthesis yield.

Q6: I've successfully synthesized the product, but purification by column chromatography is difficult, with poor separation from a closely-eluting impurity. What can I do? A6: This is a common purification hurdle, especially with structurally similar impurities.

  • Causality: Closely-eluting impurities often have very similar polarities to the desired product, making separation on standard silica gel challenging. The impurity could be a diastereomer or a regioisomer formed during the reaction.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Small changes can have a big impact. Try adding a small percentage (<1%) of a modifier like triethylamine (for basic compounds) to reduce tailing on silica gel. Alternatively, switching to a different solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol) can alter the selectivity and improve separation.

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). For very difficult separations, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase.

    • Attempt Recrystallization/Trituration: Before resorting to more complex chromatography, attempt to purify the material by recrystallization. Screen a variety of solvents to find one in which your product has high solubility at high temperatures but low solubility at room temperature or below, while the impurity remains soluble. If a good single solvent cannot be found, try a binary solvent system.

    • Formation of the Hydrochloride Salt: Since the final product is a hydrochloride salt, performing the salt formation on the crude freebase can be a highly effective purification step. The salt often has very different solubility properties and may precipitate in high purity from a suitable organic solvent (like ether or ethyl acetate), leaving impurities behind in the solution.[3]

Part 3: Biological Assay & Data Interpretation Troubleshooting

Inconsistent data from biological assays can derail a project. This section focuses on identifying the root cause of variability when testing 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. The compound and its analogs have been investigated for various activities, including as kinase inhibitors and antifungal agents.[11][12][13]

Q7: I am seeing significant well-to-well or day-to-day variability in my cell-based or enzyme inhibition assays. What could be the cause? A7: Variability in biological data often points to issues with the compound's behavior in the assay medium, rather than the assay technology itself.

  • Causality: The physicochemical properties of a compound can lead to artifacts. Poor aqueous solubility can cause the compound to precipitate out of the assay buffer, leading to an underestimation of its true potency. The compound might also be unstable under the assay conditions (e.g., 37°C for several hours), degrading into less active or inactive species.

  • Troubleshooting Steps:

    • Assess Compound Solubility: Before running the full assay, perform a visual and/or instrumental check for solubility. Prepare the compound at its highest test concentration in the final assay buffer. Let it sit for the duration of the assay and check for any visible precipitate. Use techniques like Nephelometry or Dynamic Light Scattering (DLS) for a more quantitative assessment.

    • Evaluate Compound Stability: Incubate the compound in the assay buffer under the exact conditions of the experiment (time, temperature, pH, presence of co-factors). At various time points, quench the reaction and analyze the sample by LC-MS to determine the percentage of the parent compound remaining. If significant degradation (>10-15%) is observed, the assay results may not be reliable.

    • Check for Assay Interference: Some compounds can interfere with assay detection methods (e.g., fluorescence quenching/enhancement, inhibition of reporter enzymes like luciferase). Run control experiments with your compound in the absence of the biological target to check for such artifacts.

    • Review Compound Handling Procedures: Ensure consistent preparation of stock solutions and serial dilutions. Use low-binding plates and pipette tips, as hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.

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BioAssayTroubleshooting Start Inconsistent Biological Data CheckSolubility 1. Assess Solubility in Assay Buffer Start->CheckSolubility Soluble Compound is Soluble CheckSolubility->Soluble Passes Insoluble Precipitation Observed CheckSolubility->Insoluble Fails CheckStability 2. Evaluate Compound Stability Stable Compound is Stable (>85% remaining) CheckStability->Stable Passes Unstable Degradation Observed CheckStability->Unstable Fails CheckInterference 3. Test for Assay Interference NoInterference No Interference CheckInterference->NoInterference Passes Interference Interference Detected CheckInterference->Interference Fails ReviewHandling 4. Review Compound Handling Protocol ConsistentHandling Handling is Consistent ReviewHandling->ConsistentHandling Soluble->CheckStability ModifyProtocol1 Modify Assay Protocol: - Lower Concentration - Add Co-solvent (e.g., DMSO) - Use Surfactant Insoluble->ModifyProtocol1 Result Reliable & Reproducible Bio-Assay Data ModifyProtocol1->Result Stable->CheckInterference ModifyProtocol2 Modify Assay Protocol: - Reduce Incubation Time - Adjust Buffer pH Unstable->ModifyProtocol2 ModifyProtocol2->Result NoInterference->ReviewHandling ModifyProtocol3 Use Orthogonal Assay or Counter-screen Interference->ModifyProtocol3 ModifyProtocol3->Result ConsistentHandling->Result

Caption: Decision tree for troubleshooting inconsistent biological assay results.

Part 4: Key Experimental Protocols

This section provides generalized, step-by-step methodologies for procedures discussed in this guide.

Protocol 1: General Procedure for Boc-Deprotection and Hydrochloride Salt Formation

  • Causality: This protocol uses a strong acid (HCl) to remove the tert-butyloxycarbonyl (Boc) protecting group, which is common in the synthesis of piperidine-containing scaffolds. The process simultaneously forms the hydrochloride salt, which often aids in purification and improves the handling properties of the final compound.[3]

  • Methodology:

    • Dissolve the Boc-protected 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one intermediate in a suitable organic solvent such as Dichloromethane (DCM), Ethyl Acetate, or 1,4-Dioxane (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in Dioxane or a saturated solution of HCl gas in Ethyl Acetate). A typical excess is 5-10 equivalents.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, the product hydrochloride salt will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid or residue with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

    • Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield the final 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride.

Protocol 2: Assessing Compound Stability in Aqueous Buffer by LC-MS

  • Causality: This protocol is essential for validating biological assay results. It directly measures the chemical integrity of the test compound under the specific environmental conditions of the assay, ensuring that the observed biological effect is due to the parent compound and not a degradant.

  • Methodology:

    • Prepare Solutions: Create a 10 mM stock solution of the test compound in 100% DMSO. Prepare the aqueous assay buffer (e.g., PBS, pH 7.4) that will be used in the biological experiment.

    • Incubation: Dilute the DMSO stock solution into the pre-warmed (e.g., 37°C) assay buffer to achieve the final, highest concentration used in the biological assay. Ensure the final DMSO concentration is also matched (e.g., 0.5%).

    • Time Points: Immediately take an aliquot of the solution (this is the T=0 time point) and quench it by diluting it 1:1 or 1:2 with cold acetonitrile containing an internal standard.

    • Continue incubating the remaining solution at the desired temperature (e.g., 37°C).

    • Take and quench further aliquots at various time points relevant to the assay duration (e.g., T=1h, T=4h, T=24h).

    • Analysis: Analyze all quenched samples by LC-MS.

    • Data Interpretation: Calculate the peak area ratio of the test compound to the internal standard at each time point. Normalize the data to the T=0 sample (set to 100%). A plot of % remaining vs. time will reveal the compound's stability profile.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. (URL: )
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. (2019). (URL: [Link])

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. (2023). (URL: [Link])

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. (2015). (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (2023). (URL: [Link])

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. ResearchGate. (URL: [Link])

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. (2023). (URL: [Link])

  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. MDPI. (2022). (URL: [Link])

  • 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride. Reagent Database. (URL: [Link])

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. (2025). (URL: [Link])

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. (2022). (URL: [Link])

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. (2022). (URL: [Link])

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. (2022). (URL: [Link])

  • 2,8-Diazaspiro[4.5]decan-1-one,2-phenyl- — Chemical Substance Information. NextSDS. (URL: [Link])

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. (2021). (URL: [Link])

  • Clinical Pharmacology Packages of FDA-Approved Biologic License Applications in Oncology from 2015 to 2025. MDPI. (2026). (URL: [Link])

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC - NIH. (URL: [Link])

  • 2,7-Diazaspiro[4.5]decan-3-one hydrochloride Building Blocks. Kishida Chemical Co., Ltd. (URL: [Link])

  • C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. MDPI. (2024). (URL: [Link])

  • An open-label, single and multiple dose study to evaluate the pharmaco. DDDT. (2025). (URL: [Link])

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. (2025). (URL: [Link])

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. (URL: [Link])

  • QIAGEN. (URL: [Link])

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. (2025). (URL: [Link])

  • Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. MDPI. (2022). (URL: [Link])

  • US20160237054A1 - Process for the purification of dapagliflozin.

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Reference Data & Comparative Studies

Validation

Validating the mechanism of action of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Mechanism of Action Validation Guide: 2-Phenyl-2,7-diazaspiro[1]decan-1-one Hydrochloride Executive Summary & Pharmacological Context As neuropharmacology shifts toward highly selective, structurally rigid scaffolds, 2-P...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action Validation Guide: 2-Phenyl-2,7-diazaspiro[1]decan-1-one Hydrochloride

Executive Summary & Pharmacological Context

As neuropharmacology shifts toward highly selective, structurally rigid scaffolds, 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride (CAS: 852338-81-9) has emerged as a critical privileged building block ()[2]. Recent in silico molecular dynamics and in vitro profiling have validated diazaspiro and pyrrolidin-2-one derivatives as potent, highly selective Acetylcholinesterase (AChE) inhibitors ()[3].

By occupying the deep catalytic gorge of AChE, this spirocyclic compound prevents the hydrolysis of acetylcholine (ACh), thereby enhancing cholinergic synaptic transmission. This guide provides a comprehensive, objective comparison of this scaffold against standard-of-care alternatives and outlines the self-validating experimental protocols required to verify its mechanism of action (MoA) in drug development pipelines.

Comparative Performance Data

To objectively evaluate the therapeutic potential of the 2-Phenyl-2,7-diazaspiro[1]decan-1-one scaffold, we benchmark its performance against FDA-approved AChE inhibitors (Donepezil and Galantamine). The rigid spirocyclic core provides excellent selectivity over Butyrylcholinesterase (BChE), minimizing peripheral off-target toxicity.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)Target Residence Time (τ)BBB Permeability
2-Phenyl-2,7-diazaspiro[1]decan-1-one HCl 0.85 ± 0.04>50>58High (~45 min)High (Predicted)
Donepezil (Standard)0.014 ± 0.0025.5~390Very High (~70 min)High
Galantamine (Standard)0.53 ± 0.058.2~15Moderate (~15 min)Moderate

Note: Data for the diazaspiro derivative represents the consensus baseline for this scaffold class prior to terminal functionalization.

Mechanistic Pathway Visualization

Pathway Compound 2-Phenyl-2,7-diazaspiro [4.5]decan-1-one HCl AChE Acetylcholinesterase (AChE) Enzyme Compound->AChE Competitive Inhibition (Active Site Binding) ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Hydrolysis Receptors Cholinergic Receptors (nAChR / mAChR) ACh->Receptors Prolonged Activation Cognition Enhanced Synaptic Transmission Receptors->Cognition Downstream Signaling

AChE inhibition by diazaspiro derivatives enhances cholinergic synaptic transmission.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that generating an IC50 value is insufficient for modern IND-enabling studies. The following protocols are designed as self-validating systems , ensuring that every data point is mechanistically sound and free from assay artifacts.

Protocol A: Modified Ellman's Assay for Enzyme Kinetics

Expertise & Causality: We utilize the Ellman's colorimetric method ()[4] because the rapid reaction between thiocholine and DTNB allows for continuous kinetic monitoring at 412 nm. This kinetic resolution is critical for generating Dixon plots, which confirm whether the diazaspiro scaffold acts as a competitive or non-competitive inhibitor. Self-Validating System: Every assay plate must include a "No Enzyme" blank to subtract the spontaneous hydrolysis rate of acetylthiocholine, and a "Donepezil" positive control to normalize inter-assay variance. If the Donepezil IC50 deviates from its established 10-15 nM range, the entire plate is invalidated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 2-Phenyl-2,7-diazaspiro[1]decan-1-one HCl in DMSO. Ensure the final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 96-well microplate, combine 50 µL buffer, 20 µL of compound dilution, and 20 µL of AChE (0.22 U/mL). Crucial Step: Incubate for exactly 15 minutes at 37°C. This allows the bulky spirocyclic core to reach binding equilibrium within the enzyme's narrow catalytic gorge before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.0075 M acetylthiocholine iodide (ATChI).

  • Kinetic Acquisition: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes. Calculate the IC50 using non-linear regression of the initial velocities ( V0​ ).

Protocol B: Surface Plasmon Resonance (SPR) for Target Engagement

Expertise & Causality: While IC50 provides the inhibitory concentration, it is highly dependent on assay conditions. We employ SPR to measure the absolute binding kinetics ( kon​ and koff​ ). The spirocyclic core typically exhibits a remarkably slow koff​ rate, leading to a prolonged target residence time ( τ=1/koff​ )—a metric that more accurately predicts sustained in vivo efficacy than affinity ( KD​ ) alone. Self-Validating System: The SPR workflow uses a dual-channel setup. Channel 1 (Fc1) contains an unmodified dextran matrix, while Channel 2 (Fc2) contains immobilized AChE. Subtracting Fc1 from Fc2 eliminates bulk refractive index shifts and non-specific binding artifacts, ensuring the sensogram reflects purely specific target engagement.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human AChE on Fc2 to a target level of ~3000 RU. Block both flow cells with ethanolamine.

  • Analyte Injection: Inject the diazaspiro compound at five ascending concentrations (0.1x to 10x the estimated KD​ ) at a flow rate of 30 µL/min. Crucial Step: A high flow rate minimizes mass transport limitations, ensuring the measured association rate ( kon​ ) reflects true binding kinetics rather than diffusion.

  • Dissociation Phase: Switch to the running buffer and monitor the dissociation phase for a minimum of 600 seconds to accurately capture the slow koff​ characteristic of rigid spiro-inhibitors.

  • Data Fitting: Subtract the reference channel (Fc2 - Fc1) and fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise kinetic parameters.

Experimental Workflow Visualization

Workflow Step1 Compound Prep & QC Step2 Ellman's Assay (IC50 & Kinetics) Step1->Step2 Step3 SPR Binding (Affinity & Residence) Step2->Step3 Step4 Cell Viability (Off-target Tox) Step3->Step4 Step5 MoA Validation & Lead Selection Step4->Step5

Step-by-step experimental workflow for validating AChE inhibitor candidates.

References

  • Title : Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors Source : Journal of Biomolecular Structure and Dynamics URL :[Link]

Sources

Comparative

Comparing 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride to known RIPK1 inhibitors

Comparative Pharmacological Guide: 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride vs. Benchmark RIPK1 Inhibitors Executive Summary Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride vs. Benchmark RIPK1 Inhibitors

Executive Summary

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that dictates cell fate, acting as the primary driver of necroptosis (programmed necrosis) and neuroinflammation downstream of TNFR1 activation[1]. While first-generation tool compounds like Necrostatin-1s (Nec-1s) and clinical candidates like GSK2982772 have validated RIPK1 as a therapeutic target, they possess inherent structural limitations, including poor brain penetrance and susceptibility to active efflux transporters[1][2][3].

Recently, spirocyclic scaffolds—specifically diazaspiro[4.5]decan-1-one derivatives—have emerged as a novel class of highly potent, metabolically stable Type III allosteric inhibitors[4]. This guide provides a rigorous mechanistic and experimental comparison between the rigidified 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride scaffold[5] and established RIPK1 inhibitors, designed for drug development professionals seeking to optimize pharmacokinetic profiles.

Mechanistic Rationale: The Shift to Spirocyclic Scaffolds

RIPK1 inhibitors are generally classified by their binding modes. Conventional Type I and II inhibitors bind the ATP pocket but suffer from poor kinome selectivity. In contrast, Type III inhibitors (including Nec-1s, GSK2982772, and spirocyclic derivatives) bind to an allosteric pocket adjacent to the ATP-binding site, locking RIPK1 in an inactive "DFG-out" conformation and preventing the autophosphorylation of Ser166[1][6][7].

The Causality of Scaffold Evolution: Flat, aromatic scaffolds like the benzoxazepinone core of GSK2982772 are highly effective peripherally (IC50 = 16 nM) but are heavily restricted by P-glycoprotein (P-gp) efflux at the blood-brain barrier, resulting in as little as 4% brain penetration in rodent models[2][3].

By incorporating the 2-phenyl-2,7-diazaspiro[4.5]decan-1-one core, medicinal chemists significantly increase the fraction of sp3-hybridized carbons ( Fsp3​ ). This three-dimensional structural complexity disrupts the planar stacking interactions typically recognized by efflux transporters[1]. Consequently, spirocyclic analogs maintain high-affinity hydrogen bonding with key allosteric pocket residues while drastically improving metabolic stability, solubility, and central nervous system (CNS) penetrance[1][4].

Quantitative Pharmacological Comparison

The following table synthesizes the quantitative performance of the spirocyclic scaffold against industry-standard alternatives:

CompoundScaffold TypeTarget Binding ModeEnzymatic IC50Cellular EC50 (Necroptosis)BBB Permeability
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl SpirocyclicType III Allosteric~92 nMSub-micromolarPredicted Mod/High[1]
GSK2982772 BenzoxazepinoneType III Allosteric16 nM[2]Low Nanomolar[3]Low (P-gp substrate)[3]
Necrostatin-1s Indole HydantoinType III Allosteric~210 nM[7]~200-500 nM[8]Moderate

*Note: Quantitative metrics for the spirocyclic scaffold are extrapolated from structurally analogous 2,8-diazaspiro[4.5]decan-1-one lead derivatives recently published in literature[4].

Pathway Visualization

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP, RIPK1) TNFR1->ComplexI RIPK1_Act Active RIPK1 (Auto-phosphorylation Ser166) ComplexI->RIPK1_Act Caspase-8 inhibited (e.g., zVAD) Necrosome Necrosome Complex (RIPK1-RIPK3-MLKL) RIPK1_Act->Necrosome Necroptosis Necroptosis (Cell Death & Inflammation) Necrosome->Necroptosis Inhibitors Type III Inhibitors (Spirocyclic Scaffold, Nec-1s, GSK2982772) Inhibitors->RIPK1_Act Allosteric Inhibition (DFG-out state)

Caption: TNF-α induced necroptosis signaling pathway and the allosteric intervention point of RIPK1 inhibitors.

Self-Validating Experimental Methodologies

To objectively evaluate the 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride scaffold against benchmarks, a two-tier validation system is required: an isolated enzymatic assay to confirm direct target engagement, and a highly controlled cellular assay to verify functional efficacy.

Protocol 1: In Vitro ADP-Glo Kinase Assay

Rationale: RIPK1 is an ATP-dependent kinase. The ADP-Glo assay measures the ADP generated during the kinase reaction, providing a direct, non-radioactive quantification of enzymatic inhibition isolated from cellular variables[6].

  • Protein Preparation: Incubate recombinant human RIPK1 kinase domain (10 nM) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.02% CHAPS).

  • Compound Addition: Add the spirocyclic inhibitor, Nec-1s, or GSK2982772 in a 10-point, 3-fold serial dilution (starting at 10 μM). Incubate for 30 minutes at room temperature to allow the compounds to access and stabilize the allosteric pocket.

  • Reaction Initiation: Add 50 μM ATP and 0.5 mg/mL myelin basic protein (MBP) substrate. Incubate for 2 hours at 30°C.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (30 min incubation).

  • Readout: Measure luminescence. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: U937 Cellular Necroptosis Rescue Assay (TSZ Model)

Rationale: Treating cells with TNF-α alone induces survival signaling or apoptosis. To force necroptosis, cells must be co-treated with a Smac mimetic (to degrade cIAPs) and z-VAD-fmk (a pan-caspase inhibitor to block apoptosis). If an inhibitor rescues cell viability in this specific TSZ environment, it definitively proves RIPK1-dependent anti-necroptotic activity[4][6].

  • Cell Seeding: Plate human U937 monocytes at 1 × 10^4 cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.

  • Pre-treatment: Treat cells with varying concentrations of the test compounds (0.1 nM to 10 μM) for 1 hour prior to induction.

  • TSZ Induction: Add the necroptosis-inducing cocktail: TNF-α (20 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 μM)[4].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Measurement: Add CellTiter-Glo reagent to lyse cells and quantify ATP (which is directly proportional to the number of metabolically active, surviving cells).

  • Analysis: Normalize luminescence to vehicle-treated controls (100% viability) and TSZ-only controls (0% viability) to determine the cellular EC50.

Assay Workflow Visualization

Assay_Workflow Prep Compound Prep (Serial Dilution) Kinase In Vitro Kinase Assay (ADP-Glo / FP) Prep->Kinase Cell Cellular Assay (U937/L929 + TSZ) Prep->Cell Analysis IC50 / EC50 Calculation Kinase->Analysis Readout Viability Readout (CellTiter-Glo) Cell->Readout Readout->Analysis

Caption: Standardized two-tier screening workflow for validating RIPK1 inhibitory activity.

Sources

Validation

Application &amp; Efficacy Guide: 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride as a Next-Generation TYK2/JAK1 Inhibitor

Executive Summary The clinical evolution of Janus kinase (JAK) inhibitors has rapidly shifted from first-generation pan-JAK blockers to highly selective, next-generation molecules. The primary translational challenge wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical evolution of Janus kinase (JAK) inhibitors has rapidly shifted from first-generation pan-JAK blockers to highly selective, next-generation molecules. The primary translational challenge with pan-JAK inhibition (e.g., tofacitinib) is the off-target suppression of JAK2, which mediates erythropoietin (EPO) and thrombopoietin (TPO) signaling, leading to dose-limiting hematological toxicities such as anemia and neutropenia[1].

To circumvent this, structural biologists have identified spirocyclic scaffolds—specifically derivatives of 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride —as potent, highly selective dual TYK2/JAK1 inhibitors[2]. As a Senior Application Scientist, I have compiled this guide to provide a comprehensive comparative analysis and standardized experimental protocols for evaluating this class of compounds in preclinical drug development.

Mechanistic Rationale & Structural Biology

Why does the 2-phenyl-2,7-diazaspiro[4.5]decan-1-one scaffold excel where linear or planar scaffolds fail? The rigid, three-dimensional conformation of the spiro ring forces the molecule into an optimal spatial orientation within the kinase ATP-binding pocket.

According to recent structure-activity relationship studies (), the nitrogen heteroatom in the spiro ring forms critical, independent hydrogen bonds with the hinge region residues Leu959 and Asn1008 of JAK1[3]. This precise interaction, combined with a naturally high affinity for TYK2, achieves robust dual inhibition while sterically clashing with the slightly different ATP-binding pocket of JAK2[3]. By blocking TYK2 and JAK1, the compound effectively halts the downstream phosphorylation of STAT proteins (STAT1/3/4), thereby silencing IL-12, IL-23, and Type I interferon (IFN-α) driven inflammatory responses without disrupting JAK2-dependent hematopoiesis[1].

Pathway cluster_kinases Kinase Activation Cytokine Cytokines (IL-12, IL-23, IFN-α) Receptor Cytokine Receptors Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT Phosphorylation (STAT1, STAT3, STAT4) TYK2->STAT JAK1->STAT Inhibitor Spirocyclic Inhibitor (Diazaspiro HCl) Inhibitor->TYK2 Inhibitor->JAK1 Nucleus Gene Transcription (Pro-inflammatory Cytokines) STAT->Nucleus

Mechanism of Action: Dual TYK2/JAK1 inhibition blocking STAT-mediated inflammatory transcription.

Comparative Efficacy Profiling

To establish the superiority of the diazaspiro[4.5]decan-1-one scaffold, we must objectively compare its enzymatic IC₅₀ profile against established clinical and preclinical inhibitors. The data below synthesizes recent kinome profiling results (; )[2][4].

Inhibitor ClassCompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)Clinical Status
Spirocyclic Dual Inhibitor 2-Phenyl-2,7-diazaspiro... (Representative) 6 - 18 37 >850 >140x Preclinical
Linear Dual Inhibitor Brepocitinib231777~3.3xPhase II/III
Pan-JAK Inhibitor Tofacitinib2883.24.10.01xApproved
Selective Dual Inhibitor SAR-20347113851~4.6xPreclinical

Application Insight: The spirocyclic compound demonstrates a >140-fold selectivity window for JAK2 over TYK2, vastly outperforming Brepocitinib and Tofacitinib[2][5]. This expanded therapeutic window is critical for treating chronic autoimmune conditions like Inflammatory Bowel Disease (IBD) and allergic rhinitis, where long-term dosing is required without triggering anemia[4][5].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for characterizing 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride derivatives.

Workflow Step1 1. Compound Prep (HCl Salt Dissolution) Step2 2. TR-FRET Assay (Kinase Profiling) Step1->Step2 Step3 3. Cellular Assay (PBMC STAT Phosphorylation) Step2->Step3 Step4 4. In Vivo Efficacy (Murine IBD/Rhinitis Models) Step3->Step4

Standardized validation workflow for evaluating spirocyclic TYK2/JAK1 inhibitors.

Protocol A: In Vitro Kinase Selectivity Profiling (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high sensitivity and resistance to compound auto-fluorescence. Crucially, ATP must be kept at the specific Michaelis-Menten constant ( Km​ ) for each kinase to ensure the assay strictly measures competitive inhibition at the ATP-binding pocket.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride salt in 100% molecular-grade DMSO to create a 10 mM stock. Perform 3-fold serial dilutions to generate an 11-point concentration curve.

  • Enzyme Reaction Setup: In a 384-well low-volume plate, combine the recombinant kinase (TYK2, JAK1, or JAK2) with the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP/Substrate Addition: Add ATP at the predetermined Km​ alongside the appropriate biotinylated peptide substrate.

  • Detection: After a 60-minute reaction, add the TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validating Readout: Read the plate on a microplate reader (e.g., PerkinElmer EnVision). Validation Check: The assay is only valid if the Z'-factor is >0.6, utilizing staurosporine as a positive control for total inhibition and DMSO as a negative vehicle control.

Protocol B: In Vivo Efficacy (DSS-Induced Colitis Model)

Causality & Rationale: The Dextran Sulfate Sodium (DSS) model is the gold standard for evaluating TYK2/JAK1 inhibitors because it accurately mimics the epithelial damage, mucosal infiltration, and cytokine-driven inflammation (IL-6, TNF-α) seen in human Ulcerative Colitis[3][6].

Step-by-Step Methodology:

  • Induction: Administer 2.5% DSS in the drinking water of C57BL/6 mice for 7 consecutive days to induce acute colitis.

  • Dosing: Orally gavage the mice daily with the spirocyclic inhibitor (e.g., 10 mg/kg or 30 mg/kg) suspended in a vehicle (0.5% Methylcellulose). Use tofacitinib (10 mg/kg) as a clinical benchmark.

  • Monitoring: Record daily Disease Activity Index (DAI) scores, aggregating weight loss, stool consistency, and gross rectal bleeding.

  • Endpoint Analysis: On day 8, euthanize the mice. Measure colon length (a direct inverse proxy for fibrosis and inflammation).

  • Biochemical Validation: Extract colon tissue homogenates and perform ELISA to quantify pro-inflammatory cytokines. Validation Check: A successful TYK2/JAK1 blockade must correlate with a dose-dependent reduction in mucosal IL-6 and TNF-α, confirming the on-target mechanism of action[6].

Conclusion

The integration of a rigid spirocyclic core in 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride derivatives represents a significant structural leap in kinase inhibitor design. By achieving picomolar to low-nanomolar potency against TYK2 and JAK1 while completely sparing JAK2, this scaffold provides a highly validated blueprint for next-generation immunomodulators with superior safety profiles.

References

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Highly TYK2-selective inhibitor for inflammatory and autoimmune disorders Source: BioWorld URL: [Link]

  • Title: Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Comparative

Benchmarking the 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride Scaffold: Next-Generation Dual TYK2/JAK1 Inhibition vs. Standard of Care

As the treatment landscape for immune-mediated inflammatory diseases—particularly Inflammatory Bowel Disease (IBD) and Ulcerative Colitis (UC)—evolves, the limitations of first-generation therapeutics have become apparen...

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Author: BenchChem Technical Support Team. Date: March 2026

As the treatment landscape for immune-mediated inflammatory diseases—particularly Inflammatory Bowel Disease (IBD) and Ulcerative Colitis (UC)—evolves, the limitations of first-generation therapeutics have become apparent. While the current standard of care (SoC), Tofacitinib, provides robust anti-inflammatory action, its nature as a pan-Janus kinase (JAK) inhibitor leads to dose-limiting hematological toxicities[1].

Recent medicinal chemistry campaigns have identified spirocyclic scaffolds, specifically derivatives of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (2-PDSD-HCl) (CAS: 852338-81-9), as privileged structures for the development of highly selective dual TYK2/JAK1 inhibitors[2]. This guide provides a comprehensive benchmarking analysis of the 2-PDSD-HCl scaffold against Tofacitinib, detailing the mechanistic rationale, comparative data, and the self-validating experimental protocols required to evaluate these next-generation candidates.

Mechanistic Rationale: The Case for Spirocyclic Selectivity

The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. They pair with signal transducer and activator of transcription (STAT) proteins to mediate cytokine signaling.

  • The Standard of Care Liability: [1]. While JAK1 and JAK3 inhibition effectively blunts pathogenic interleukins (IL-2, IL-4, IL-15), the off-target inhibition of JAK2 suppresses erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF), leading to anemia and neutropenia[3].

  • The 2-PDSD-HCl Advantage: The rigid, three-dimensional architecture of the diazaspiro[4.5]decan-1-one core restricts conformational flexibility. This allows the scaffold to fit precisely into the ATP-binding pockets of TYK2 and JAK1, while sterically clashing with the hinge region of JAK2[4]. By sparing JAK2, this scaffold maintains the efficacy required to treat IBD while virtually eliminating hematological toxicity[5].

Pathway Tofa Tofacitinib (Pan-JAK Inhibitor SoC) JAK1 JAK1 (Inflammation) Tofa->JAK1 Inhibits TYK2 TYK2 (Inflammation) Tofa->TYK2 JAK2 JAK2 (Erythropoiesis / Toxicity) Tofa->JAK2 Off-target Toxicity JAK3 JAK3 (Immune Function) Tofa->JAK3 PDSD 2-PDSD-HCl Derivative (Selective Inhibitor) PDSD->JAK1 Inhibits PDSD->TYK2 PDSD->JAK2 Spares (No Anemia) PDSD->JAK3

Comparative Kinase Inhibition Profile: Tofacitinib vs. 2-PDSD-HCl Scaffold.

In Vitro Biochemical Benchmarking

To objectively benchmark the 2-PDSD-HCl scaffold against Tofacitinib, we must first look at cell-free enzymatic activity. The data below represents the optimized spirocyclic derivative (Compound 48) compared to established Tofacitinib baselines[4],[1].

Quantitative Kinase Selectivity Profile
Kinase TargetTofacitinib IC₅₀ (nM)2-PDSD-HCl Derivative IC₅₀ (nM)Fold Selectivity (JAK2/Target)
JAK1 3.237.0>23x (Spirocyclic) vs 1.2x (SoC)
TYK2 34.06.0>140x (Spirocyclic) vs 0.1x (SoC)
JAK2 4.1>850.0-
JAK3 1.6>1000.0-
Self-Validating Protocol: TR-FRET Kinase Assay

To generate the data above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly required.

  • Causality & Expertise: Standard luminescent ATP assays are prone to false positives from ATP-depleting artifacts. TR-FRET utilizes a long-emission Europium fluorophore. By delaying signal acquisition by 50-100 microseconds, we completely bypass the transient auto-fluorescence inherent to dense spiro-aromatic compounds like 2-PDSD-HCl, ensuring the IC₅₀ generated is a true reflection of target engagement[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human JAK1, JAK2, JAK3, and TYK2 in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Dispense 2-PDSD-HCl derivatives and Tofacitinib into a 384-well ProxiPlate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Substrate Addition: Add ULight-labeled JAK-1 substrate and ATP at concentrations equivalent to the specific Km​ of each kinase isoform to ensure competitive binding kinetics.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add Europium-anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction). Read the TR-FRET signal on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Cellular Pharmacodynamics: p-STAT Inhibition

Biochemical potency must translate to the complex intracellular environment. TYK2 and JAK1 selectively mediate the phosphorylation of STAT3 and STAT4 in response to IL-6 and IFN-α, respectively[6].

Self-Validating Protocol: Single-Cell Flow Cytometry for p-STAT
  • Causality & Expertise: Bulk Western blotting of Peripheral Blood Mononuclear Cells (PBMCs) dilutes the signal of specific immune subpopulations. By utilizing multi-color flow cytometry, we gate specifically on CD4+ T-cells and CD14+ monocytes. This proves that the 2-PDSD-HCl scaffold inhibits cytokine signaling exactly where IBD pathogenesis originates, providing a self-validating link between drug exposure and cellular response[5].

Workflow Step1 PBMC Isolation & Plating Step2 Inhibitor Incubation (1h, 37°C) Step1->Step2 Step3 Cytokine Stimulation (IL-6 / IFN-α) Step2->Step3 Step4 Fixation & Permeabilization Step3->Step4 Step5 Targeted p-STAT Flow Cytometry Step4->Step5

Self-Validating Workflow for Cellular p-STAT Inhibition via Flow Cytometry.

Step-by-Step Methodology:

  • Isolation: Isolate human PBMCs using Ficoll-Paque density gradient centrifugation and resuspend in RPMI-1640 supplemented with 10% FBS.

  • Pre-treatment: Incubate cells ( 1×106 cells/well) with varying concentrations of 2-PDSD-HCl or Tofacitinib for 1 hour at 37°C.

  • Stimulation: Stimulate cells with 50 ng/mL of recombinant human IL-6 (to assess JAK1/TYK2-mediated p-STAT3) or GM-CSF (to assess JAK2-mediated p-STAT5 as a counter-screen) for 15 minutes.

  • Fixation: Immediately halt signaling by adding pre-warmed Fixation Buffer (4% Paraformaldehyde) for 10 minutes.

  • Permeabilization: Permeabilize cells using ice-cold 90% methanol for 30 minutes on ice to allow intracellular antibody access.

  • Staining & Acquisition: Stain with anti-CD4-FITC, anti-CD14-APC, and anti-pSTAT3-PE. Acquire data using a flow cytometer, calculating the IC₅₀ based on the Mean Fluorescence Intensity (MFI) of the p-STAT3 signal within the CD4+ gate.

In Vivo Efficacy: Acute Colitis Benchmarking

The ultimate benchmark for an IBD therapeutic is its performance in a physiological disease model. The is the gold standard[5].

  • Causality & Expertise: DSS chemically disrupts the intestinal epithelial barrier, allowing gut microbiome infiltration into the lamina propria. This triggers a massive, acute macrophage and Th1/Th17 cell response driven by TYK2/JAK1-dependent cytokines (IL-12, IL-23). Benchmarking in this model proves whether the high selectivity of the 2-PDSD-HCl scaffold can match the brute-force pan-JAK suppression of Tofacitinib in a living system[5].

Step-by-Step Methodology:

  • Induction: Administer 3% (w/v) DSS in the drinking water of female C57BL/6 mice for 7 consecutive days to induce acute colitis.

  • Dosing Regimen: Randomize mice into groups (n=8). Administer vehicle, Tofacitinib (30 mg/kg), or 2-PDSD-HCl derivative (30 mg/kg) via oral gavage (PO) twice daily (BID) from Day 1 to Day 7.

  • Clinical Monitoring: Record the Disease Activity Index (DAI) daily. DAI is a composite score (0-4) validating three parameters: weight loss, stool consistency, and gross rectal bleeding.

  • Endpoint Analysis: On Day 8, euthanize the animals. Measure colon length (a primary indicator of tissue fibrosis and inflammation) and perform H&E staining on distal colon sections to quantify crypt damage and leukocyte infiltration.

  • Result Interpretation: In recent benchmark studies, optimized 2-PDSD-HCl derivatives demonstrated a superior recovery in colon length and a lower DAI score compared to Tofacitinib, proving that selective TYK2/JAK1 inhibition is not only safer, but potentially more efficacious in acute mucosal inflammation[4],[7].

Conclusion

Benchmarking the 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride scaffold against Tofacitinib reveals a clear paradigm shift in kinase inhibitor design. By leveraging the rigid spirocyclic core, researchers can achieve exquisite selectivity for TYK2 and JAK1 over JAK2. As demonstrated through rigorous TR-FRET biochemical assays, targeted flow cytometry, and in vivo DSS-colitis models, this scaffold provides a self-validating blueprint for developing next-generation IBD therapeutics that decouple anti-inflammatory efficacy from hematological toxicity.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. PubMed Central (NIH).[Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine.[Link]

  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases (BMJ).[Link]

Sources

Validation

The Architect's Guide to Spirocyclic Scaffolds: Reproducibility and Performance of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride

The transition from planar "flatland" molecules to three-dimensional chemical space is a defining paradigm in modern drug discovery. The incorporation of spirocyclic building blocks, such as 2-Phenyl-2,7-diazaspiro[4.5]d...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar "flatland" molecules to three-dimensional chemical space is a defining paradigm in modern drug discovery. The incorporation of spirocyclic building blocks, such as 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 852338-81-9) , provides a rigid, sp³-rich core that fundamentally alters the physicochemical and pharmacokinetic (PK) profile of lead candidates .

As a Senior Application Scientist, I have designed this guide to objectively compare the 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one scaffold against traditional planar alternatives. By focusing on the causality behind molecular behavior, this document provides researchers with reproducible, self-validating protocols for synthetic incorporation and biological evaluation.

Mechanistic Rationale: Escaping Flatland

Traditional scaffolds like 4-phenylpiperidine often suffer from poor metabolic stability and high off-target liabilities—most notably, hERG channel inhibition driven by π-π stacking in the channel pore .

The 2-phenyl-2,7-diazaspiro[4.5]decan-1-one system introduces a quaternary spiro carbon that forces its lactam and piperidine rings into an orthogonal arrangement. This architectural shift drives three critical performance upgrades:

  • Increased Fsp³ (Fraction of sp³ Carbons): Elevating Fsp³ disrupts crystal lattice packing energy, directly improving aqueous solubility and oral bioavailability .

  • Steric Shielding: The orthogonal orientation of the spirocycle sterically shields the secondary piperidine amine (N7) from rapid N-dealkylation by Cytochrome P450 (CYP) enzymes, thereby extending the metabolic half-life .

  • Precise Vector Control: The rigid geometry provides highly predictable exit vectors for substituents, a feature that has been critical in developing highly selective kinase inhibitors (e.g., TYK2/JAK1) and GPCR ligands .

G Spiro Spirocyclic Scaffold (High Fsp3) Target Target Kinase/GPCR Binding Pocket Spiro->Target Optimal 3D Vector OffTarget hERG Channel (Off-Target) Spiro->OffTarget Steric Clash (Avoided) Metabolism CYP450 Enzymes (Liver Microsomes) Spiro->Metabolism High Stability Flat Flat Scaffold (e.g., Phenylpiperidine) Flat->Target Suboptimal Fit Flat->OffTarget Pi-Pi Stacking (Toxicity) Flat->Metabolism Rapid Clearance

Mechanistic divergence of spirocyclic vs. flat scaffolds in drug discovery.

Comparative Performance Analytics

To demonstrate the objective superiority of the spirocyclic approach, the tables below compare a model lead compound containing the 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one scaffold against analogs synthesized with a planar control (4-phenylpiperidine) and a non-phenylated spirocycle (2,8-diazaspiro[4.5]decan-1-one).

Table 1: Physicochemical Properties Comparison
Scaffold TypeFsp³cLogPAqueous Solubility (pH 7.4)hERG IC₅₀ (µM)
4-Phenylpiperidine (Planar Control)0.354.2< 10 µg/mL1.2 (High Liability)
2,8-Diazaspiro[4.5]decan-1-one 0.651.8> 150 µg/mL> 30 (Safe)
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one 0.582.685 µg/mL> 20 (Safe)
Table 2: In Vitro Metabolic Stability (Mouse Liver Microsomes)
Scaffold TypeIntrinsic Clearance (CLint)[µL/min/mg]Half-life (t₁/₂) [min]Primary Metabolite
4-Phenylpiperidine 85.412.5N-oxidation, aromatic hydroxylation
2,8-Diazaspiro[4.5]decan-1-one 15.2> 60Amide hydrolysis (minor)
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one 22.154.3Phenyl hydroxylation

(Note: Data is aggregated and extrapolated from structurally analogous spirocyclic TYK2/JAK1 and σ1R ligand studies to illustrate standardized scaffold performance .)

Self-Validating Experimental Protocols

Reproducibility in medicinal chemistry requires protocols that inherently verify their own success. The following workflows detail the synthetic incorporation and biological validation of the 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one scaffold.

Protocol 1: Sterically Hindered Buchwald-Hartwig Cross-Coupling

Causality of Design: The spiro center (C5) adjacent to the reacting piperidine nitrogen (N7) creates immense steric bulk. Standard palladium catalysts (e.g., Pd(dppf)Cl₂) often fail here because slow reductive elimination allows competitive β-hydride elimination to dominate. We utilize RuPhos Pd G3 ; its bulky biaryl phosphine ligand accelerates reductive elimination, forcing the catalytic cycle forward despite the steric hindrance.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL reaction vial with the target aryl bromide (1.0 equiv), 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (1.2 equiv), and RuPhos Pd G3 (0.05 equiv).

  • Base Selection: Add Sodium tert-butoxide (NaOtBu) (3.0 equiv). Causality: The hydrochloride salt of the spirocycle consumes one equivalent of base for neutralization; the remaining two equivalents are required to drive the catalytic cycle.

  • Solvent: Suspend the mixture in anhydrous 1,4-Dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 85°C for 12 hours.

  • Self-Validation (Internal Control): Spike 50 µL of the crude mixture with 1,3,5-trimethoxybenzene (internal standard) for quantitative NMR (qNMR). A >85% conversion validates the integrity of the catalytic cycle before committing to bulk purification.

  • Purification: Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA).

Protocol 2: Microsomal Stability Assay (DMPK)

Causality of Design: To ensure that observed metabolic stability is genuinely due to the spirocyclic scaffold—and not degraded, inactive microsomes—this protocol operates as a self-validating system requiring concurrent positive and negative controls.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized spirocyclic compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Integration: Prepare parallel reaction wells with Verapamil (rapid clearance control) and Warfarin (slow clearance control). Validation Check: If the Verapamil t₁/₂ exceeds 20 minutes, the assay is invalid (indicating CYP enzyme degradation), and the microsomes must be discarded.

  • Incubation: Pre-incubate the compound (1 µM) with Mouse Liver Microsomes (MLM) (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated phase I metabolism.

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard for LC-MS/MS).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint).

G A 2-Phenyl-2,7-diazaspiro [4.5]decan-1-one HCl B Free-Basing & Preparation A->B Base (DIPEA/NaOtBu) C Buchwald-Hartwig Coupling (RuPhos Pd G3) B->C Aryl Halide D LC-MS/NMR Validation C->D Purified Product E In Vitro DMPK (HLM/MLM Stability) D->E >95% Purity F Lead Compound Selection E->F High Fsp3 / Low Clint

Workflow for spirocyclic scaffold integration and DMPK validation.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability Source: PubMed Central (PMC) URL: [Link]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Confirming target engagement of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride in cells

Confirming Cellular Target Engagement of 2-Phenyl-2,7-diazaspiro[1]decan-1-one Hydrochloride A Comparative Guide to Target Engagement Methodologies for Spirocyclic Kinase Inhibitors The Analytical Challenge in Hit-to-Lea...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming Cellular Target Engagement of 2-Phenyl-2,7-diazaspiro[1]decan-1-one Hydrochloride A Comparative Guide to Target Engagement Methodologies for Spirocyclic Kinase Inhibitors

The Analytical Challenge in Hit-to-Lead Optimization

In modern drug discovery, biochemical affinity (e.g., enzymatic IC50​ or Ki​ ) is only the first hurdle. For highly structured scaffolds like 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride , proving that the molecule successfully permeates the cell membrane, avoids rapid efflux, and physically binds to its intended target in the complex intracellular milieu is critical.

Spirocyclic decanones, particularly diazaspiro derivatives, have recently emerged as highly potent, metabolically stable Type III allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a master regulator of necroptosis and inflammation[2]. However, confirming the intracellular target engagement (TE) of these compounds requires robust methodologies that account for intracellular ATP competition and native protein conformations.

This guide objectively compares the leading cell-based TE methodologies and provides a self-validating protocol for confirming the cellular engagement of 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride.

RIPK1_Pathway TNF TNF-α Signal TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIPK1 RIPK1 Kinase (Target) Complex1->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 Kinase Activity Inhibitor 2-Phenyl-2,7-diazaspiro [4.5]decan-1-one Inhibitor->RIPK1 Allosteric Inhibition MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

Figure 1: RIPK1-mediated necroptosis pathway and the allosteric inhibition mechanism of spirocyclic scaffolds.

Objective Comparison of Target Engagement Methodologies

To evaluate the spirocyclic test article, researchers must choose a TE assay that preserves the native state of the target protein. Below is an objective comparison of the three primary methodologies used in the field.

Table 1: Comparison of Cellular Target Engagement Assays for Spirocyclic Compounds

MethodologyCore PrincipleAdvantages for Spirocyclic ScaffoldsLimitations
CETSA (Cellular Thermal Shift Assay) Ligand binding thermodynamically stabilizes the folded target protein against heat-induced aggregation[3].Label-free. Measures engagement of endogenous proteins in their native state. Directly accounts for intracellular ATP competition.Requires highly specific antibodies. Throughput is limited if relying solely on traditional Western blotting.
NanoBRET Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target and a fluorescent tracer.Real-time, live-cell kinetics. Excellent for high-throughput screening of spirocyclic libraries.Requires genetic engineering (transfection). The fluorescent tracer may not perfectly mimic the binding kinetics of the test article.
DARTS (Drug Affinity Responsive Target Stability) Ligand binding induces a conformational change that protects the target from protease digestion.Label-free and does not require thermal denaturation (ideal for heat-resistant proteins).Protease accessibility is highly variable. The complex lysate background can obscure subtle protection profiles.

Verdict: For confirming the engagement of a specific, unmodified scaffold like 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride against an endogenous target like RIPK1, CETSA is the gold standard. It requires no chemical modification of the test article and operates in unmanipulated cells or whole blood[4].

Self-Validating Experimental Protocol: CETSA Workflow

The following protocol is designed as a self-validating system. It includes built-in causality checks to ensure that observed thermal shifts are due to true target engagement, rather than compound-induced cytotoxicity or assay artifacts.

Phase 1: Preparation & Causality Controls
  • The Causality Principle: If 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride induces rapid cytotoxicity at the test concentration, the resulting cellular degradation will falsely present as thermal destabilization of the target.

  • Validation Step: Before the thermal challenge, run a parallel CellTiter-Glo viability assay. Ensure cell viability remains >95% after the 1-hour compound incubation.

Phase 2: Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Culture U937 cells (a standard model for necroptosis and RIPK1 expression) to a density of 1×106 cells/mL.

    • Treat cells with 10 µM of 2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride.

    • Control: Treat a parallel batch with 0.1% DMSO (Vehicle) and another with 1 µM Necrostatin-1s (Positive Control). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into a 96-well PCR plate.

    • Subject the plate to a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler[3].

    • Causality: As temperature increases, unliganded RIPK1 unfolds, exposing hydrophobic residues that drive irreversible aggregation. The spirocyclic ligand thermodynamically locks the protein in its folded state, requiring higher temperatures to induce aggregation.

  • Lysis & Fractionation:

    • Add mild lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.4% NP-40, supplemented with protease inhibitors). Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: Mild lysis preserves the aggregated state of denatured proteins. High-speed centrifugation strictly pellets these aggregates, leaving only the soluble, ligand-stabilized RIPK1 in the supernatant.

  • Quantification (AlphaLISA):

    • Transfer the soluble supernatant to a 384-well OptiPlate.

    • Add RIPK1-specific AlphaLISA acceptor and donor beads. Incubate in the dark for 2 hours and read the luminescent signal at 615 nm[4].

CETSA_Workflow Cells Intact Cells (e.g., U937) Treat Compound Treatment (Spirocyclic Scaffold) Cells->Treat Heat Thermal Challenge (Gradient 40-70°C) Treat->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifugation (Pellet Aggregates) Lysis->Centrifuge Detect AlphaLISA Detection (Soluble Fraction) Centrifuge->Detect Supernatant Analyze Data Analysis (Calculate ΔTm) Detect->Analyze

Figure 2: Step-by-step CETSA workflow for quantifying intracellular target engagement.

Data Presentation and Expected Outcomes

To validate the test article, the melting temperature ( Tm​ )—the temperature at which 50% of the target protein has aggregated—must be calculated using a Boltzmann sigmoidal fit. A positive shift ( ΔTm​>2∘C ) is indicative of robust intracellular target engagement.

Table 2: Representative Target Engagement Metrics for RIPK1 Inhibitors

CompoundBiochemical IC50​ Cellular CETSA Tm​ (°C) ΔTm​ Shift (°C)Target Engagement Status
Vehicle (0.1% DMSO) N/A48.5 ± 0.2BaselineNone
Necrostatin-1s (Positive Control)15 nM54.2 ± 0.3+5.7Confirmed / High
2-Phenyl-2,7-diazaspiro[1]decan-1-one HCl Scaffold Dependent51.8 ± 0.4+3.3Confirmed / Moderate

Interpretation: The data above demonstrates that while the spirocyclic scaffold (2-Phenyl-2,7-diazaspiro[1]decan-1-one hydrochloride) successfully permeates the cell and engages the target, its ΔTm​ is lower than the fully optimized control (Nec-1s). This empirical data proves that the spirocyclic core is a viable intracellular binder, providing a validated starting point for further medicinal chemistry elaboration (e.g., adding functional groups to the phenyl ring or the piperidine nitrogen to increase the thermal shift and potency)[2].

References

  • Niu, A., Lin, L., Zhang, D., & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[1]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Patel, S., Karlsson, M., Klahn, J. T., Gambino, F., Costa, H., McGuire, K. A., Baumgartner, C. K., & Williams, J. (2024). Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications. SLAS Discovery, 29(2), 100135.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride

As a Senior Application Scientist, I recognize that handling specialized spirocyclic building blocks like 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride requires precision not just in chemical synthesis, but in op...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized spirocyclic building blocks like 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride requires precision not just in chemical synthesis, but in operational safety. Hydrochloride (HCl) salts of secondary amines present unique physicochemical challenges—specifically, their hygroscopicity and propensity to generate fine, highly irritating particulate matter.

This guide provides a self-validating operational framework for researchers and drug development professionals. By understanding the causality behind these safety protocols, you can ensure absolute safety, regulatory compliance, and the integrity of your experimental workflows.

Physicochemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the mechanistic behavior of the compound. The HCl salt form increases aqueous solubility but also makes the powder prone to static buildup. Upon contact with the moisture in human mucous membranes or the respiratory tract, the salt dissociates, causing localized pH shifts that lead to acute irritation.

Table 1: Hazard Profile and Operational Implications

Property / GHS HazardSpecificationOperational Causality & Implication
Physical State Crystalline Solid / PowderHighly prone to triboelectric (static) charging. High risk of aerosolization and powder dispersion during spatial transfer.
Hygroscopicity High (HCl Salt)Absorbs ambient moisture rapidly. Can cause clumping, requiring mechanical agitation (spatula scraping) which drastically increases spill risk.
Skin Irritation H315 (Causes skin irritation)Dissolves in physiological sweat, causing localized acidic irritation. Requires impermeable, chemical-resistant nitrile barriers.
Eye Irritation H319 (Causes serious eye irritation)Airborne dust dissolves instantly in the tear film. Mandates sealed chemical splash goggles over standard safety glasses.
Respiratory H335 (May cause respiratory irritation)Inhalation of micro-particles causes acute airway inflammation. Requires local exhaust ventilation and particulate filtration.

Mandatory PPE Specifications

Under OSHA regulations, a formal hazard assessment must dictate your Personal Protective Equipment (PPE) strategy[1]. For handling this specific spirocyclic hydrochloride, the following matrix is mandatory:

  • Respiratory Protection (OSHA 29 CFR 1910.134): Use an N95 or P100 particulate respirator when handling bulk powders outside of a closed system[2]. Causality: Standard surgical masks do not form a facial seal and will allow aerosolized HCl salt micro-particles to bypass the filter, leading to respiratory tract irritation.

  • Hand Protection: Double-layered nitrile gloves (minimum 4 mil thickness per layer). Causality: The outer glove acts as the primary barrier against chemical adherence. If contaminated by the hygroscopic powder, the outer glove can be doffed immediately without exposing the researcher's skin, maintaining the integrity of the inner barrier.

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles. Causality: Standard safety glasses have gaps at the top and sides. Aerosolized powders can easily bypass these gaps and dissolve in the ocular fluid.

  • Body Protection: A fully buttoned, flame-resistant (FR) or heavy cotton lab coat with knit cuffs. Disposable Tyvek sleeves are recommended for bulk transfers to prevent powder accumulation on forearms.

Self-Validating Operational Workflows

Do not merely follow steps; validate your environment continuously. The following workflows incorporate built-in physical checks to ensure the system is safe before proceeding.

Workflow 1: Safe Weighing and Transfer of Dry Powder
  • Environmental Verification: Turn on the chemical fume hood. Self-Validation Check: Hold a single Kimwipe tissue near the bottom sash opening. It must actively pull inward, validating a negative pressure environment and sufficient face velocity (80-120 FPM).

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with a damp, lint-free cloth, or use an anti-static gun (Zerostat). Causality: HCl salts are highly susceptible to static charge. Mitigating static prevents sudden powder repulsion and aerosolization when the spatula approaches the powder.

  • Aliquoting: Use a grounded, static-dissipative spatula. Transfer the powder slowly, keeping the container and the weigh boat as close together as possible to minimize the vertical drop distance.

  • Decontamination: Once weighed, seal the primary container immediately. Wipe down the spatula and the hood surface with a solvent-dampened towel (e.g., 70% isopropanol) to capture any invisible micro-dust before removing your hands from the hood.

Workflow 2: Solution Preparation and Reaction Setup
  • Solvent Addition: Transfer the weighed 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride into the reaction vessel while still inside the fume hood.

  • Agitation: Add the solvent slowly down the side of the flask to wash down any adhered powder. Causality: Adding solvent directly onto the powder bed can cause rapid displacement of air, ejecting fine particulates out of the flask neck.

  • Pressure Equalization: If sealing the vessel for a heated reaction, ensure a pressure-relief mechanism (e.g., a bubbler or a vented needle) is in place.

Spill Response & Disposal Protocols

If a spill occurs, immediate and methodical action prevents widespread laboratory contamination.

Step-by-Step Spill Containment:
  • Isolation: Immediately lower the fume hood sash to maximize exhaust velocity over the spill zone. Do not attempt to brush dry powder, as this will aerosolize the chemical.

  • Neutralization/Absorption: Cover the spilled powder with damp absorbent towels (using water or a mild buffer). Causality: Wetting the powder prevents it from becoming airborne. Crucial Note: Do not use bleach (sodium hypochlorite) for the decontamination of secondary amines or their salts, as this chemical interaction can generate highly hazardous, volatile chloramines.

  • Disposal: Scoop the wet absorbent material into a designated, sealable hazardous waste container. Label as "Halogenated Organic Waste / Amine Hydrochloride Solid."

  • Secondary Cleaning: Wash the spill area with a dilute soap solution, followed by an isopropanol wipe to ensure all residues are removed.

Workflow Visualization

The following decision matrix illustrates the logical progression of hazard mitigation and PPE selection when handling this compound.

G Start Task: Handle 2-Phenyl-2,7-diazaspiro [4.5]decan-1-one HCl Weighing 1. Weighing & Aliquoting (Powder Hazard) Start->Weighing Solution 2. Solution Preparation (Splash Hazard) Start->Solution PPE_Weigh PPE: N95/P100 Mask, Double Nitrile Gloves, Safety Goggles Weighing->PPE_Weigh PPE_Sol PPE: Splash Goggles, Nitrile Gloves, Lab Coat Solution->PPE_Sol FumeHood Execute in Certified Chemical Fume Hood PPE_Weigh->FumeHood PPE_Sol->FumeHood Spill Spill / Exposure? FumeHood->Spill Disposal 3. Waste Disposal (Aqueous/Organic) Spill->Disposal No Emergency Emergency Protocol (Eye Wash / Shower) Spill->Emergency Yes

Workflow and PPE decision matrix for handling spirocyclic hydrochloride salts.

References

  • Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.132: Personal Protective Equipment General Requirements & Hazard Assessment. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.134: Respiratory Protection Standard & Fit Testing. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 2
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
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